ST034307
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2-(trichloromethyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl4O2/c11-5-1-2-8-6(3-5)7(15)4-9(16-8)10(12,13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDHYMSVCBGQJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ST034307
For Researchers, Scientists, and Drug Development Professionals
Abstract
ST034307 is a novel small molecule identified as a potent and highly selective inhibitor of type 1 adenylyl cyclase (AC1). This technical guide delineates the core mechanism of action of this compound, summarizing its molecular interactions, impact on critical signaling pathways, and its therapeutic potential as an analgesic agent. The information presented is collated from peer-reviewed scientific literature, with a focus on quantitative data and detailed experimental methodologies to support further research and development.
Core Mechanism of Action: Selective Inhibition of Adenylyl Cyclase 1
This compound is a chromone derivative that functions as a selective inhibitor of adenylyl cyclase 1 (AC1), an enzyme responsible for the synthesis of the second messenger cyclic adenosine monophosphate (cAMP).[1][2] AC1 is a membrane-bound enzyme that is stimulated by calcium (Ca²⁺) in a calmodulin-dependent manner.[1]
The inhibitory action of this compound is direct and highly selective for AC1 over other membrane-bound AC isoforms.[1][2] This selectivity is a critical feature, as non-selective inhibition of AC isoforms could lead to significant off-target effects.[2] Notably, this compound shows no significant activity against the closely related adenylyl cyclase 8 (AC8).[2][3]
The primary mechanism of this compound involves the reduction of cAMP accumulation. It has been demonstrated to inhibit Ca²⁺-stimulated cAMP production in HEK cells stably transfected with AC1.[1][4][5] Furthermore, this compound inhibits AC1 activity stimulated by forskolin and Gαs-coupled receptors.[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Cell Line/System | Condition | Reference |
| IC₅₀ | 2.3 µM | HEK-AC1 cells | Ca²⁺-stimulated cAMP accumulation | [5][6] |
| ED₅₀ (Analgesia) | 0.28 µg | Mouse model of inflammatory pain | Intrathecal injection | [1] |
Table 1: Potency and Efficacy of this compound
| AC Isoform | Effect of this compound | Reference |
| AC1 | Inhibition | [1][2][6] |
| AC2 | Potentiation of PMA-stimulated cAMP production | [6] |
| AC3, AC4, AC5, AC6, AC7, AC9 | No significant effect | [1] |
| AC8 | No significant inhibition | [2][3] |
Table 2: Selectivity Profile of this compound Against Adenylyl Cyclase Isoforms
Interaction with μ-Opioid Receptor (MOR) Signaling
This compound exhibits a significant interplay with the μ-opioid receptor (MOR) signaling pathway. The MOR is a Gαi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclases.[2] this compound has been shown to enhance the MOR-mediated inhibition of AC1.[1][2]
A critical finding is the ability of this compound to block the heterologous sensitization of AC1 that occurs after chronic activation of the MOR.[1] This sensitization is a cellular adaptation linked to opioid dependence.[1][2] By inhibiting both the development and maintenance of MOR-mediated heterologous sensitization, this compound demonstrates potential in mitigating opioid dependence.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.
Figure 1: this compound Mechanism of Action on AC1 Signaling. This diagram illustrates how this compound selectively inhibits adenylyl cyclase 1 (AC1), thereby blocking the production of cAMP from ATP. This inhibition counteracts the stimulatory effects of Gαs-coupled receptors, forskolin, and Ca²⁺/Calmodulin, and enhances the inhibitory effect of the μ-opioid receptor.
Figure 2: Experimental Workflow for this compound Characterization. This flowchart outlines the typical experimental progression for characterizing a novel compound like this compound, from initial screening to in vivo validation of its therapeutic potential.
Detailed Experimental Protocols
cAMP Accumulation Assay in HEK-AC1 Cells
-
Cell Culture: Human Embryonic Kidney (HEK) cells stably expressing AC1 (HEK-AC1) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO₂ humidified atmosphere.
-
Assay Procedure:
-
HEK-AC1 cells are seeded into 384-well plates.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
cAMP accumulation is stimulated by adding an AC activator such as forskolin or the Ca²⁺ ionophore A23187.
-
The reaction is terminated, and intracellular cAMP levels are measured using a competitive immunoassay, such as a LANCE Ultra cAMP kit or a similar technology.
-
Data is normalized to the response of the activator alone (100%) and basal levels (0%).
-
β-Arrestin Recruitment Assay
-
Principle: This assay measures the recruitment of β-arrestin to an activated G protein-coupled receptor (GPCR), in this case, the μ-opioid receptor. A common method is the PathHunter® β-arrestin assay.
-
Assay Procedure:
-
CHO-K1 cells stably co-expressing the μ-opioid receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase are used.
-
Cells are plated in 384-well plates.
-
Cells are treated with the MOR agonist DAMGO in the presence or absence of this compound.
-
Upon agonist-induced receptor activation, β-arrestin is recruited to the MOR, forcing the complementation of the ProLink™ and EA fragments, forming a functional β-galactosidase enzyme.
-
A chemiluminescent substrate is added, and the resulting signal is measured, which is proportional to the extent of β-arrestin recruitment.
-
Mouse Model of Inflammatory Pain (CFA-induced)
-
Animal Model: Male C57BL/6 mice are used.
-
Induction of Inflammation: A complete Freund's adjuvant (CFA) solution is injected into the plantar surface of one hind paw to induce a localized inflammatory response and mechanical allodynia.
-
Drug Administration: this compound is administered via intrathecal injection.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold is determined before and at various time points after drug administration. An increase in the paw withdrawal threshold indicates an analgesic effect.
Conclusion
This compound is a highly selective and potent small-molecule inhibitor of adenylyl cyclase 1. Its mechanism of action involves the direct inhibition of AC1, leading to reduced cAMP production and modulation of downstream signaling pathways. The compound's interaction with the μ-opioid receptor signaling cascade, particularly its ability to prevent heterologous sensitization, suggests a potential therapeutic advantage in pain management and opioid dependence. The preclinical data demonstrating its analgesic efficacy in inflammatory pain models underscores its promise as a novel therapeutic agent. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted to advance its development.
References
- 1. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 4. Drug-induced Sensitization of Adenylyl Cyclase: Assay Streamlining and Miniaturization for Small Molecule and siRNA Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibition of adenylyl cyclase 1 by this compound inhibits IP3-evoked changes in sino-atrial node beat rate [frontiersin.org]
- 6. researchgate.net [researchgate.net]
The Role of ST034307 in cAMP Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule ST034307 and its pivotal role as a selective inhibitor of adenylyl cyclase 1 (AC1) in cyclic AMP (cAMP) signaling. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental designs.
Core Concepts: this compound and Adenylyl Cyclase 1
This compound is a potent and selective small molecule inhibitor of adenylyl cyclase 1 (AC1), a key enzyme in the cAMP signaling pathway.[1][2][3] AC1 is a membrane-bound enzyme responsible for converting adenosine triphosphate (ATP) into cAMP.[4] This second messenger, cAMP, is crucial for a multitude of cellular processes. AC1 is distinguished by its stimulation by calcium (Ca²⁺) in a calmodulin-dependent manner.[1][5] Studies utilizing knockout mice have implicated AC1 in pain perception and opioid dependence, making it a promising therapeutic target.[4][5] this compound, with its chromone core structure, has emerged from chemical library screenings as a valuable tool for investigating the physiological and pathological roles of AC1.[1][5]
Quantitative Data: Potency and Selectivity
This compound demonstrates potent and selective inhibition of AC1. The following tables summarize the key quantitative data regarding its activity.
Table 1: Inhibitory Potency of this compound against Adenylyl Cyclase 1
| Parameter | Value | Cell Line/System | Stimulus | Reference |
| IC₅₀ | 2.3 µM | HEK cells stably transfected with AC1 (HEK-AC1) | Ca²⁺/A23187 | [1][2][3][6][7] |
Table 2: Selectivity Profile of this compound against Membrane-Bound Adenylyl Cyclase Isoforms
| AC Isoform | Inhibition by this compound (at 30 µM) | Reference |
| AC1 | Yes | [4] |
| AC2 | No significant inhibition (potentiation of PMA-stimulated activity observed) | [2][4] |
| AC3 | No significant inhibition | [4] |
| AC4 | No significant inhibition | [4] |
| AC5 | No significant inhibition | [4] |
| AC6 | No significant inhibition | [4] |
| AC7 | No significant inhibition | [4] |
| AC8 | No significant inhibition | [1][4][6] |
| AC9 | No significant inhibition | [4] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Parameter | Value | Route of Administration | Reference |
| Mouse model of inflammatory pain (CFA-induced) | ED₅₀ (analgesia) | 0.28 µg | Intrathecal | [2][7] |
| Mouse models of pain | Effective Dose | 10 mg/kg | Subcutaneous | [4] |
Signaling Pathways and Mechanism of Action
This compound acts as a direct inhibitor of AC1.[4][8] Its mechanism does not involve interference with upstream signaling events such as G-protein-coupled receptor (GPCR) activation. The diagrams below illustrate the canonical cAMP signaling pathway and the inhibitory action of this compound.
This compound has been shown to inhibit AC1 activity stimulated by various means, including forskolin and Gαs-coupled receptors.[1] Furthermore, it enhances the μ-opioid receptor (MOR)-mediated inhibition of AC1.[1][5][6][8]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro cAMP Accumulation Assay in HEK-AC1 Cells
This protocol is used to determine the inhibitory effect of this compound on AC1 activity in a cellular context.
1. Cell Culture and Plating:
-
Culture HEK cells stably transfected with AC1 (HEK-AC1) in appropriate growth medium.
-
Plate cells in 96-well plates at a suitable density and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound to the desired concentrations in assay buffer.
-
Aspirate the growth medium from the cells and wash with a suitable buffer (e.g., PBS).
-
Add the different concentrations of this compound to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
3. Stimulation of AC1:
-
Prepare a solution of the desired AC1 stimulus (e.g., 300 nM forskolin or 10 µM isoproterenol) in the assay buffer.[4]
-
Add the stimulus to the wells containing the cells and this compound.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
4. Measurement of cAMP:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a commercially available cAMP assay kit (e.g., LANCE cAMP assay or a competitive immunoassay).
-
Follow the manufacturer's instructions for the chosen assay kit.
5. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
In Vivo Mouse Model of Inflammatory Pain
This protocol is used to assess the analgesic properties of this compound in a preclinical model.
1. Animals:
-
Use adult male C57BL/6J mice.[6]
-
Acclimate the animals to the testing environment before the experiment.
2. Induction of Inflammatory Pain:
-
Induce inflammation by injecting a small volume (e.g., 20 µL) of 5% formalin solution into the plantar surface of one hind paw.[6]
3. Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., subcutaneous or intrathecal injection) at various doses.
-
The timing of drug administration can be before or after the formalin injection, depending on the experimental design.
4. Behavioral Assessment:
-
Observe the animals and quantify pain-related behaviors. For the formalin test, this typically involves recording the amount of time the animal spends licking or biting the injected paw.
-
Observations are usually made in two phases: the early phase (0-10 minutes post-formalin) and the late phase (15-40 minutes post-formalin).[6]
5. Data Analysis:
-
Calculate the total time spent licking/biting in each phase for each treatment group.
-
Compare the responses of the this compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
If a dose-response study is conducted, calculate the ED₅₀ value.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of adenylyl cyclase 1. Its ability to modulate cAMP signaling through direct inhibition of AC1 has been demonstrated in a variety of in vitro and in vivo models. The data presented in this guide highlight its utility as a research tool for dissecting the roles of AC1 in physiological and pathological processes, particularly in the context of pain and opioid signaling. The detailed experimental protocols provide a foundation for researchers to further investigate the therapeutic potential of targeting AC1 with selective inhibitors like this compound.
References
- 1. ST 034307 | Adenylyl Cyclases | Tocris Bioscience [tocris.com]
- 2. Frontiers | A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
The Indirect Modulation of μ-Opioid Receptor Signaling by ST034307: A Technical Whitepaper
For Immediate Release
This technical guide provides an in-depth analysis of the interaction between the compound ST034307 and the μ-opioid receptor (MOR). Contrary to a direct ligand-receptor relationship, this compound, a selective inhibitor of adenylyl cyclase 1 (AC1), modulates MOR signaling through an indirect mechanism. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways involved.
Executive Summary
This compound is a potent and selective inhibitor of adenylyl cyclase 1 (AC1) with a reported IC50 of 2.3 μM.[1] Its interaction with the μ-opioid receptor (MOR) is not through direct binding but rather by influencing the downstream signaling cascade. The MOR, a Gαi/o-coupled receptor, classically mediates its effects by inhibiting adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2][3][4] this compound enhances this inhibitory effect.[5]
Furthermore, chronic activation of the MOR can lead to a compensatory upregulation of adenylyl cyclase activity, a phenomenon known as heterologous sensitization, which is linked to opioid tolerance and dependence.[5][6][7] this compound has been shown to inhibit both the development and maintenance of this MOR-mediated sensitization of AC1.[5] Notably, the mechanism of this compound does not appear to involve the β-arrestin signaling pathway, as it has been observed to have no effect on β-arrestin 2 recruitment to the MOR.[8]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's activity and its influence on MOR signaling.
Table 1: Inhibitory Activity of this compound against Adenylyl Cyclase 1
| Compound | Target | Assay | IC50 (μM) | Reference |
| This compound | Adenylyl Cyclase 1 (AC1) | cAMP Accumulation Assay | 2.3 | [1] |
Table 2: Combined Effect of this compound and DAMGO on A23187-stimulated cAMP Accumulation in HEK-AC1/MOR Cells
| This compound Concentration (μM) | DAMGO Concentration (nM) | Description | Reference |
| 0.5 | 4 | Approximate EC20 concentrations | [5][8] |
| 7.5 | 15 | Approximate EC50 concentrations | [5][8] |
Note: DAMGO is a potent and selective synthetic peptide agonist for the μ-opioid receptor.
Signaling Pathways
The interaction between this compound and the MOR signaling cascade is primarily centered on the regulation of adenylyl cyclase 1.
Acute MOR Activation and this compound Synergy
Upon activation by an agonist (e.g., DAMGO), the MOR couples to the inhibitory G-protein, Gαi/o. This leads to the dissociation of the Gαi/o subunit, which then inhibits the activity of AC1, resulting in reduced cAMP production. This compound, by directly inhibiting AC1, potentiates this effect, leading to a more pronounced decrease in intracellular cAMP levels.
Figure 1. Acute MOR signaling pathway and the inhibitory action of this compound.
Chronic MOR Activation and Prevention of Heterologous Sensitization
Prolonged exposure to MOR agonists can trigger a compensatory mechanism known as heterologous sensitization. This process leads to an upregulation and superactivation of AC1, resulting in an overshoot of cAMP production upon subsequent stimulation, which is thought to contribute to opioid tolerance and withdrawal.[6][7] this compound has been demonstrated to block this sensitization, thereby potentially mitigating the molecular underpinnings of tolerance.
Figure 2. Inhibition of MOR-mediated heterologous sensitization by this compound.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Forskolin-Stimulated cAMP Accumulation Assay (for Gαi-Coupled Receptors)
This assay is used to quantify the inhibition of adenylyl cyclase activity. Since the MOR is Gαi-coupled, its activation leads to a decrease in cAMP. To measure this decrease, adenylyl cyclase is first stimulated with forskolin to generate a detectable level of cAMP.
Principle: This is a competitive immunoassay. Intracellular cAMP produced by the cells competes with a labeled cAMP tracer (e.g., d2-labeled or biotin-labeled) for binding to a specific anti-cAMP antibody that is coupled to a detection molecule (e.g., Europium cryptate). A decrease in intracellular cAMP (due to MOR activation) results in more tracer binding to the antibody, leading to a higher signal (e.g., HTRF or FRET). Conversely, an increase in intracellular cAMP leads to a lower signal.[9][10][11][12]
Materials:
-
HEK293 cells stably co-expressing the human μ-opioid receptor and adenylyl cyclase 1 (HEK-AC1/MOR).
-
Cell culture medium (e.g., DMEM) with supplements.
-
Assay buffer (e.g., HBSS with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX).[13]
-
Forskolin.
-
MOR agonist (e.g., DAMGO).
-
This compound.
-
cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen).[9][11][13][14]
-
384-well white opaque microplates.
-
Plate reader capable of detecting the assay signal (e.g., time-resolved fluorescence).
Procedure:
-
Cell Preparation: Culture HEK-AC1/MOR cells to approximately 80% confluency. Harvest the cells, wash, and resuspend in assay buffer to the desired concentration (e.g., 2,000-5,000 cells/well).[15]
-
Compound Addition: Dispense the cell suspension into the wells of a 384-well plate. Add serial dilutions of the MOR agonist (DAMGO), this compound, or a combination of both. For antagonist mode, pre-incubate with the antagonist before adding the agonist.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for basal controls) to stimulate adenylyl cyclase. The final concentration of forskolin should be optimized to produce a submaximal cAMP response (e.g., EC80).[16]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.[15][17]
-
Cell Lysis and Detection: Add the cAMP detection reagents, including the labeled cAMP tracer and the specific antibody, according to the manufacturer's protocol. This step typically includes a cell lysis buffer.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature in the dark to allow the immunoassay to reach equilibrium.[9]
-
Data Acquisition: Measure the signal on a compatible plate reader.
-
Data Analysis: Convert the raw signal to cAMP concentrations using a standard curve generated with known amounts of cAMP. Plot the cAMP concentration against the agonist concentration to determine EC50 values.
Figure 3. Experimental workflow for the forskolin-stimulated cAMP accumulation assay.
Heterologous Sensitization of Adenylyl Cyclase 1 Assay
This assay measures the superactivation of AC1 following chronic exposure to a MOR agonist.
Principle: Cells are pre-treated with a high concentration of a MOR agonist for several hours. This chronic activation induces a compensatory upregulation of AC1. The agonist is then washed out, and an antagonist is added to block the MOR. AC1 is then stimulated (e.g., with the calcium ionophore A23187 for the Ca2+-sensitive AC1), and the resulting "overshoot" in cAMP production is measured and compared to cells that were not chronically exposed to the agonist.[8]
Materials:
-
HEK-AC1/MOR cells.
-
MOR agonist (e.g., 1 µM DAMGO).
-
MOR antagonist (e.g., 1 µM Naloxone).
-
AC1 stimulator (e.g., 3 µM A23187).
-
This compound.
-
Standard cell culture and cAMP assay reagents as listed above.
Procedure:
For Development of Sensitization:
-
Pre-treatment: Treat HEK-AC1/MOR cells with this compound or vehicle for a defined period (e.g., 30 minutes).
-
Chronic Agonist Exposure: Add a saturating concentration of DAMGO (1 µM) and incubate for 2 hours at 37°C.[8]
-
Wash and Block: Wash the cells to remove DAMGO and add the MOR antagonist naloxone (1 µM) to prevent any residual agonist activity.
-
Stimulation and Detection: Stimulate the cells with A23187 (3 µM) and proceed with the cAMP detection protocol as described in section 3.1.[8]
For Maintenance of Sensitization:
-
Chronic Agonist Exposure: Treat cells with DAMGO (1 µM) for 2 hours at 37°C.
-
Inhibitor Addition: Add this compound or vehicle during the last part of the chronic agonist exposure (e.g., the final 30 minutes).
-
Wash, Block, Stimulate, and Detect: Proceed with steps 3 and 4 as described for the "Development" protocol.
Data Analysis: Compare the cAMP levels in the DAMGO-pretreated cells to the vehicle-pretreated cells. A significant increase in cAMP production in the DAMGO group indicates heterologous sensitization. The effect of this compound is quantified by its ability to reduce this cAMP overshoot.
Figure 4. Experimental workflows for heterologous sensitization assays.
Conclusion
This compound represents a novel pharmacological tool that indirectly modulates μ-opioid receptor signaling. By selectively inhibiting adenylyl cyclase 1, it enhances the acute inhibitory effects of MOR agonists on cAMP production and, crucially, counteracts the chronic effects of MOR activation that lead to heterologous sensitization. This dual action suggests a potential therapeutic avenue for developing analgesics with a reduced propensity for tolerance and dependence. The lack of interaction with the β-arrestin pathway further distinguishes its mechanism from direct MOR ligands. The data and protocols presented in this whitepaper provide a foundational resource for further investigation into the therapeutic potential of AC1 inhibition in the context of opioid pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure of the μ Opioid Receptor-Gi Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]
- 5. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute and chronic activation of the mu-opioid receptor with the endogenous ligand endomorphin differentially regulates adenylyl cyclase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Constitutive μ-Opioid Receptor Activity Leads to Long-term Endogenous Analgesia and Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. researchgate.net [researchgate.net]
- 13. resources.revvity.com [resources.revvity.com]
- 14. revvity.com [revvity.com]
- 15. Assay in Summary_ki [bdb99.ucsd.edu]
- 16. researchgate.net [researchgate.net]
- 17. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
ST034307: A Deep Dive into its Adenylyl Cyclase Isoform Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of the small molecule inhibitor ST034307 against the nine membrane-bound adenylyl cyclase (AC) isoforms. This compound has emerged as a critical tool for studying the physiological and pathological roles of AC1, particularly in the context of pain and opioid dependence.[1][2] This document consolidates available quantitative data, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Executive Summary
This compound is a potent and highly selective inhibitor of type 1 adenylyl cyclase (AC1).[1][2][3] Extensive screening has demonstrated its remarkable selectivity for AC1 over all other membrane-bound AC isoforms, most notably the closely related, calcium-stimulated AC8.[1][3] While this compound effectively inhibits AC1, it does not show significant inhibitory activity against AC2, AC3, AC4, AC5, AC6, AC7, AC8, and AC9. Interestingly, under specific stimulatory conditions, it has been observed to potentiate the activity of AC2, and to a lesser extent, AC5 and AC6. This unique profile makes this compound an invaluable probe for dissecting the specific functions of AC1.
Data Presentation: Quantitative Selectivity Profile
The inhibitory activity of this compound has been quantified primarily for AC1. For other isoforms, the available data is largely qualitative, describing a lack of inhibition or a potentiation effect.
| Isoform | Common Stimulator(s) | This compound Activity | IC50 (µM) | Data Source |
| AC1 | Ca²⁺/Calmodulin, Forskolin, Gαs | Inhibition | 2.3 | [1][3] |
| AC2 | Gβγ, Forskolin, PMA | Potentiation (PMA-stimulated) | N/A | [3] |
| AC3 | Ca²⁺/Calmodulin, Forskolin | No significant inhibition | N/A | |
| AC4 | Gβγ, Forskolin | No significant inhibition | N/A | |
| AC5 | Gαs, Forskolin (Inhibited by Ca²⁺) | Slight Potentiation (Forskolin-stimulated) | N/A | |
| AC6 | Gαs, Forskolin (Inhibited by Ca²⁺) | Slight Potentiation (Forskolin-stimulated) | N/A | |
| AC7 | Gβγ, Forskolin | No significant inhibition | N/A | |
| AC8 | Ca²⁺/Calmodulin, Forskolin | No significant inhibition up to 30 µM | > 30 | [1][3] |
| AC9 | Gαs | No significant inhibition | N/A |
N/A: Not applicable as inhibition was not observed, or quantitative data is not available in the cited literature.
Signaling Pathways and Regulatory Mechanisms
Adenylyl cyclases are key enzymes that catalyze the conversion of ATP to the second messenger cyclic AMP (cAMP).[4] Different AC isoforms are regulated by a variety of signaling molecules, which accounts for their diverse physiological roles. This compound's selective inhibition of AC1 allows for the targeted modulation of pathways regulated by this specific isoform.
AC1 Signaling Pathway
AC1 is primarily activated by Gs protein-coupled receptors (GPCRs) and by an increase in intracellular calcium, mediated by calmodulin.[4] Conversely, it is inhibited by Gi/o protein-coupled receptors.
Experimental Protocols
The selectivity of this compound was determined using a series of well-established in vitro and cell-based assays. The core of these experiments is the measurement of cAMP accumulation in response to specific AC isoform activators in the presence or absence of the inhibitor.
Cell-Based cAMP Accumulation Assay in HEK293 Cells
This is the primary method used to determine the potency and selectivity of AC inhibitors in a cellular context.
Objective: To measure the effect of this compound on the activity of individual AC isoforms expressed in a mammalian cell line.
Materials:
-
HEK293 cells stably or transiently expressing a single human AC isoform (AC1 through AC9).
-
Cell culture medium (e.g., DMEM) with supplements (FBS, penicillin/streptomycin).
-
Assay buffer (e.g., HBSS or PBS) containing a phosphodiesterase (PDE) inhibitor like IBMX or Ro 20-1724 to prevent cAMP degradation.
-
AC isoform-specific stimulators:
-
AC1, AC8: Calcium ionophore (e.g., A23187) or Forskolin.
-
AC2, AC4, AC7: Forskolin.
-
AC3: Forskolin.
-
AC5, AC6: Forskolin.
-
For Gs-coupled receptor stimulation: Isoproterenol.
-
For PKC-dependent stimulation (AC2): Phorbol 12-myristate 13-acetate (PMA).
-
-
This compound stock solution (in DMSO).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
96-well or 384-well cell culture plates.
Procedure:
-
Cell Plating: Seed the HEK293 cells expressing the desired AC isoform into 96-well plates at a predetermined density (e.g., 5,000-20,000 cells/well) and culture overnight to allow for cell attachment.
-
Compound Pre-incubation: Remove the culture medium and replace it with assay buffer containing various concentrations of this compound or vehicle (DMSO). Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add the specific AC stimulator to the wells and incubate for another defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the IC50 value for inhibition or to observe any potentiation effects.
In Vitro Adenylyl Cyclase Activity Assay in Sf9 Cell Membranes
This assay provides a more direct measure of the inhibitor's effect on the AC enzyme without the complexity of a whole-cell system.
Objective: To determine the direct effect of this compound on the enzymatic activity of AC isoforms in isolated cell membranes.
Materials:
-
Membranes prepared from Sf9 (Spodoptera frugiperda) insect cells overexpressing a single AC isoform.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing MgCl₂, ATP, and a regeneration system like creatine kinase/phosphocreatine).
-
AC stimulators (e.g., purified Gαs, Ca²⁺/Calmodulin, Forskolin).
-
This compound stock solution (in DMSO).
-
Radiolabeled [α-³²P]ATP or a non-radioactive method for cAMP detection.
-
Dowex and alumina columns (for radioactive assays) or a commercial cAMP detection kit.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, Sf9 membranes expressing the AC isoform of interest, and the desired concentration of this compound or vehicle. Pre-incubate on ice for 10 minutes.
-
Initiation of Reaction: Add the specific AC stimulator and ATP (containing a tracer of [α-³²P]ATP if using the radioactive method) to start the reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a defined time (e.g., 10-20 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., SDS, EDTA).
-
cAMP Quantification:
-
Radioactive method: Separate the produced [³²P]cAMP from other radiolabeled nucleotides using sequential Dowex and alumina column chromatography. Quantify the radioactivity using a scintillation counter.
-
Non-radioactive method: Use an appropriate cAMP detection kit.
-
-
Data Analysis: Calculate the rate of cAMP production and plot it against the this compound concentration to determine its effect on enzymatic activity.
Experimental Workflow Visualization
The general workflow for assessing the selectivity of an AC inhibitor like this compound can be visualized as follows:
Conclusion
This compound is a highly selective and potent inhibitor of adenylyl cyclase 1. Its unique profile, characterized by strong inhibition of AC1 and a lack of significant inhibition against other membrane-bound AC isoforms, establishes it as an indispensable pharmacological tool. The methodologies outlined in this guide provide a framework for the continued investigation of AC1 function and the development of next-generation isoform-selective AC modulators for therapeutic applications.
References
- 1. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibition of adenylyl cyclase 1 by this compound inhibits IP3-evoked changes in sino-atrial node beat rate [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Editorial: Adenylyl cyclase isoforms as potential drug targets [frontiersin.org]
The Discovery and Synthesis of ST034307: A Selective Adenylyl Cyclase 1 Inhibitor for Pain Management
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction: The pursuit of novel analgesics with improved efficacy and safety profiles is a cornerstone of modern pharmacology. Adenylyl cyclase 1 (AC1), a calcium/calmodulin-stimulated enzyme predominantly expressed in the central nervous system, has emerged as a promising therapeutic target for pain and opioid dependence.[1][2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical characterization of ST034307, a potent and selective small-molecule inhibitor of AC1.[1]
Discovery of this compound
This compound was identified through a targeted chemical library screening designed to discover inhibitors of AC1.[1][3] The screening campaign utilized a library of natural product derivatives, leveraging the chemical diversity of natural compounds to identify novel modulators of AC activity.[4]
Initial Screening and Hit Identification
The primary screening assay measured cyclic adenosine monophosphate (cAMP) accumulation in Human Embryonic Kidney (HEK) cells stably transfected with AC1 (HEK-AC1 cells).[1][2] This cell-based assay provided a physiologically relevant context to assess compound activity. From this screen, this compound, a chromone-derived small molecule, was identified as a potent inhibitor of Ca2+-stimulated cAMP production.[1]
Selectivity Profiling
A critical step in the characterization of this compound was to determine its selectivity for AC1 over other adenylyl cyclase isoforms, particularly the closely related AC8.[3] Non-selective inhibition of AC isoforms could lead to undesirable side effects, including memory impairment.[3] this compound demonstrated remarkable selectivity, inhibiting AC1 with a potent IC50, while showing no significant inhibition of other membrane-bound AC isoforms, including AC8, at concentrations up to 30 µM.[1]
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound (6-Chloro-2-(trichloromethyl)-4H-1-benzopyran-4-one) is not publicly available in the reviewed literature, its chemical structure indicates that it is a chromone derivative. General synthetic methods for chromones typically involve the condensation of substituted phenols with β-keto esters or related synthons. Common named reactions for chromone synthesis include the Baker-Venkataraman rearrangement and the Simonis reaction. It is also noted that this compound is commercially available from suppliers such as Tocris Bioscience.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its physicochemical properties, in vitro potency, and in vivo efficacy.
| Parameter | Value | Reference |
| Molecular Weight | 298 g/mol | [1] |
| CLogP | 4.07 | [1] |
| Topological Polar Surface Area (TPSA) | 26 Ų | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Assay | Parameter | Value (µM) | Reference |
| AC1 Inhibition (HEK-AC1 cells) | IC50 | 2.3 (95% CI = 1.2 to 4.5) | [1] |
| AC8 Inhibition (HEK-AC8 cells) | IC50 | > 30 | [1] |
| Pain Model | Administration Route | Parameter | Value (mg/kg) | Reference |
| Formalin-Induced Inflammatory Pain (Phase 2) | Subcutaneous | ED50 | 6.88 (95% CI = 0.85 to 14.05) | [6] |
| Acid-Induced Visceral Pain | Subcutaneous | ED50 | 0.92 (95% CI = 0.15 to 4.41) | [2] |
| CFA-Induced Inflammatory Pain | Intrathecal | ED50 | 0.00028 (95% CI = 0.00013 to 0.00043) | [1] |
| Parameter | Value (after 10 mg/kg s.c. dose) | Reference |
| Peak Plasma Concentration (Cmax) | 1.82 ± 0.39 µM at 60 min | [6] |
| Half-Life (t1/2) | ~161 ± 88 min | [6] |
| Clearance (CL/F) | 305.04 ± 22.63 ml/min | [6] |
| Volume of Distribution (V/F) | 1619 ± 790 ml | [6] |
| Brain Penetration | Not detectable | [6][7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
cAMP Accumulation Assay in HEK-AC1 Cells
-
Cell Culture: HEK-293 cells stably expressing human AC1 are cultured in appropriate media (e.g., MEM with 2% charcoal-stripped serum) and plated in 384-well plates at a density of 10,000 cells/well overnight.[8][9]
-
Compound Treatment: The following day, the media is removed, and cells are washed with PBS. Cells are then incubated with serial dilutions of this compound or vehicle (DMSO) for a specified period.
-
Stimulation: To induce cAMP production, cells are stimulated with an AC activator. This can be:
-
cAMP Measurement: After stimulation, intracellular cAMP levels are measured using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[9] The fluorescence emission ratio is used to calculate cAMP concentrations based on a standard curve.[9]
-
Data Analysis: The data is normalized with the activator-only response as 100% and baseline as 0%.[1] IC50 values are determined by fitting the data to a sigmoidal dose-response curve.[1]
Formalin-Induced Inflammatory Pain in Mice
-
Animals: Male C57BL/6J mice are used for this model.[2]
-
Compound Administration: this compound or vehicle is administered subcutaneously at various doses (e.g., 3, 10, and 30 mg/kg).[10]
-
Induction of Pain: A dilute solution of formalin (e.g., 20 µL of a 2.5% or 5% solution) is injected into the plantar surface of the mouse's hind paw.[2][4]
-
Behavioral Observation: The animal is immediately placed in an observation chamber. The cumulative time spent licking and biting the injected paw is recorded in two distinct phases: the early (neurogenic) phase (0-10 minutes post-injection) and the late (inflammatory) phase (16-40 minutes post-injection).[2][3]
-
Data Analysis: The analgesic effect of this compound is determined by the reduction in paw licking time compared to the vehicle-treated group. ED50 values are calculated from the dose-response data.[2]
Visualizations
The following diagrams illustrate the signaling pathway of AC1, the experimental workflow for the discovery of this compound, and the logical relationship of its mechanism of action.
References
- 1. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance [frontiersin.org]
- 7. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Assay in Summary_ki [bdb99.ucsd.edu]
- 10. researchgate.net [researchgate.net]
ST034307: A Selective Adenylyl Cyclase 1 Inhibitor for Pain Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: ST034307 is a potent and selective small-molecule inhibitor of adenylyl cyclase 1 (AC1), an enzyme implicated in the signaling pathways of pain and opioid dependence.[1][2][3][4] Research has demonstrated its analgesic properties in various preclinical models of inflammatory and visceral pain, suggesting its potential as a novel non-opioid analgesic.[1][3][5] A key advantage of this compound is its apparent lack of analgesic tolerance development with chronic use, a significant drawback of traditional opioid therapies.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and relevant signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and potency of this compound in various assays and preclinical pain models.
Table 1: In Vitro Inhibition of Adenylyl Cyclase 1
| Assay System | Stimulator | IC50 of this compound | Reference |
| HEK cells stably expressing AC1 | Ca2+/Calmodulin | 2.3 µM | [4] |
| HEK-AC1 cell membranes | Forskolin | Not specified | [1][3] |
| HEK-AC1 cell membranes | Gαs | Not specified | [1][3] |
Table 2: Analgesic Efficacy in Preclinical Pain Models
| Pain Model | Species | Administration Route | Endpoint | ED50 of this compound | Reference |
| Formalin-Induced Inflammatory Pain (Phase 2) | Mouse | Subcutaneous | Paw Licking Time | ~10 mg/kg | [1] |
| Acetic Acid-Induced Visceral Pain | Mouse | Subcutaneous | Abdominal Writhing | 0.92 mg/kg | [5] |
| Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain | Mouse | Intrathecal | Mechanical Allodynia | 0.28 µg | [1] |
Signaling Pathways
Adenylyl Cyclase 1 (AC1) Signaling Pathway in Nociception
The following diagram illustrates the central role of AC1 in pain signaling within a nociceptive neuron and the inhibitory effect of this compound.
Experimental Protocols
Adenylyl Cyclase 1 Inhibition Assay
This protocol details the methodology for assessing the inhibitory activity of this compound on AC1.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against AC1.
Materials:
-
HEK293 cells stably expressing human AC1 (HEK-AC1).
-
Cell culture reagents.
-
Membrane preparation buffers.
-
Assay buffer (containing ATP, MgCl2, and a phosphodiesterase inhibitor).
-
AC1 stimulator (e.g., Ca2+/Calmodulin, Forskolin, or purified Gαs).
-
This compound stock solution (in DMSO).
-
cAMP detection kit (e.g., ELISA or LANCE).
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture HEK-AC1 cells to confluency.
-
Harvest cells and prepare cell membranes by dounce homogenization and differential centrifugation.
-
Determine protein concentration of the membrane preparation.
-
-
Inhibition Assay:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, add the AC1-containing cell membranes.
-
Add the this compound dilutions or vehicle (DMSO) to the wells and pre-incubate.
-
Initiate the enzymatic reaction by adding the assay buffer containing the AC1 stimulator.
-
Incubate at 30°C for a defined period (e.g., 10-15 minutes).
-
Stop the reaction.
-
-
cAMP Detection:
-
Measure the amount of cAMP produced in each well using a commercial cAMP detection kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% activity) and a baseline control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Formalin-Induced Inflammatory Pain Model
This protocol describes the use of the formalin test to evaluate the analgesic effects of this compound in mice.
Objective: To assess the efficacy of this compound in reducing nociceptive behaviors in a model of inflammatory pain.
Materials:
-
Male C57BL/6 mice.
-
This compound solution for subcutaneous injection.
-
Vehicle control solution.
-
5% formalin solution.
-
Observation chambers.
-
Timer.
Procedure:
-
Acclimation:
-
Acclimate mice to the observation chambers for at least 30 minutes before the experiment.
-
-
Drug Administration:
-
Administer this compound or vehicle subcutaneously at the desired doses.
-
-
Formalin Injection:
-
At the time of expected peak effect of this compound, inject 20 µL of 5% formalin into the plantar surface of the right hind paw.
-
-
Behavioral Observation:
-
Immediately after the formalin injection, return the mouse to the observation chamber.
-
Record the cumulative time the animal spends licking the injected paw.
-
Observations are typically divided into two phases:
-
Phase 1 (Acute Pain): 0-10 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-40 minutes post-injection.
-
-
-
Data Analysis:
-
Compare the paw licking time between the this compound-treated groups and the vehicle-treated group for each phase.
-
Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine statistical significance.
-
If multiple doses are tested, a dose-response curve can be generated to calculate the ED50.
-
Experimental Workflow for this compound Discovery
The following diagram outlines the logical workflow that likely led to the identification and validation of this compound as a selective AC1 inhibitor for pain.
References
- 1. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collection - A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - Frontiers in Pharmacology - Figshare [figshare.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
ST034307: A Deep Dive into its In Vivo and In Vitro Effects
A Technical Guide for Researchers and Drug Development Professionals
ST034307 has emerged as a potent and selective small-molecule inhibitor of type 1 adenylyl cyclase (AC1), a key enzyme in cellular signal transduction. This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacological effects of this compound, presenting key data, experimental methodologies, and visual representations of its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, particularly in the areas of pain management and opioid dependence.
Core Mechanism of Action
This compound exerts its effects through the selective inhibition of adenylyl cyclase 1 (AC1). AC1 is a membrane-bound enzyme responsible for converting adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a multitude of cellular processes. Notably, AC1 is highly expressed in the central nervous system and plays a significant role in pain perception and the development of opioid tolerance.[1] By selectively targeting AC1, this compound offers a promising therapeutic strategy for modulating pain pathways with potentially fewer side effects compared to non-selective inhibitors.[2][3]
In Vitro Effects of this compound
The in vitro activity of this compound has been characterized in various cellular and membrane-based assays, demonstrating its selectivity and potency as an AC1 inhibitor.
Quantitative Data: In Vitro Inhibition of AC1
| Cell/Membrane Preparation | Activator of AC1 | This compound Concentration | Inhibition of AC1 Activity | Reference |
| HEK cells stably expressing AC1 (HEK-AC1) | Forskolin | 30 µM | Significant inhibition | [4] |
| HEK-AC1 cells | Isoproterenol (via Gαs-coupled receptors) | 30 µM | Significant inhibition | [4] |
| HEK-AC1 cell membranes | Calmodulin | Not specified | ~30% | [4] |
| HEK-AC1 cell membranes | Forskolin | Not specified | ~30% | [4] |
| Sf9 insect cell membranes expressing recombinant AC1 | Not specified | Not specified | ~30% | [4] |
| HEK-AC1 cells with chronic MOR activation | Not specified | Not specified | Blocked heterologous sensitization | [3][4] |
| Guinea pig atrial and sino-atrial node (SAN) cells | Phenylephrine (PE) | 1 µM | Reduced beating rate of SAN cells | [5] |
Experimental Protocols: In Vitro Assays
cAMP Accumulation in Cells:
-
Cell Culture: Human embryonic kidney (HEK) cells stably expressing AC1 (HEK-AC1) are cultured in appropriate media.
-
Compound Incubation: Cells are incubated with this compound (e.g., 30 µM) for 30 minutes at room temperature.
-
AC1 Stimulation: AC1 is stimulated using agents like forskolin or isoproterenol.
-
cAMP Quantification: Intracellular cAMP levels are measured using commercially available kits, such as the LANCE Ultra cAMP kit.[4]
AC Activity in Cell Membranes:
-
Membrane Preparation: Cell membranes are prepared from HEK-AC1 cells or Sf9 insect cells expressing recombinant AC1.
-
Assay Conditions: Membranes are incubated with this compound in the presence of AC1 activators like calmodulin or forskolin.
-
AC Activity Measurement: The conversion of [α-³²P]ATP to [³²P]cAMP is measured to determine AC activity.
Cell Viability Assay:
-
Procedure: HEK-AC1 cells are plated and incubated with this compound under the same conditions as the cAMP accumulation assays.
-
Measurement: Cell viability is assessed using a luminescent cell viability assay kit (e.g., CellTiter-Glo®) according to the manufacturer's instructions. Luminescence is measured as an indicator of cell viability.[4]
In Vivo Effects of this compound
In vivo studies in animal models have demonstrated the analgesic properties of this compound in various pain states, highlighting its therapeutic potential.
Quantitative Data: In Vivo Analgesic Effects
| Animal Model | Pain Type | Administration Route | This compound Dose | Analgesic Effect | Reference |
| Mouse | CFA-induced inflammatory pain | Intrathecal | 0.5 µg | Significant relief of mechanical allodynia | [4] |
| Mouse | CFA-induced inflammatory pain | Intrathecal | Dose-dependent | ED₅₀ of 0.28 µg | [4] |
| Mouse | Formalin-induced inflammatory pain | Not specified | Dose-dependent | Reduced paw licking behavior | [6][7][8] |
| Mouse | Acetic acid-induced visceral pain | Intraperitoneal | Dose-dependent | Reduced number of abdominal constrictions | [6][9] |
| Mouse | Acid-depressed nesting behavior | Subcutaneous | 3, 10, 30 mg/kg | Rescued nesting behavior | [6] |
Experimental Protocols: In Vivo Pain Models
CFA-Induced Inflammatory Pain:
-
Induction: An intraplantar injection of Complete Freund's Adjuvant (CFA) into the mouse hind paw is used to induce a localized inflammatory reaction.
-
Drug Administration: this compound is administered via intrathecal injection.
-
Pain Assessment: Mechanical allodynia is measured using von Frey filaments to assess the paw withdrawal threshold.[4]
Formalin-Induced Inflammatory Pain:
-
Induction: A dilute solution of formalin is injected into the plantar surface of the mouse hind paw.
-
Behavioral Observation: The time the animal spends licking the injected paw is recorded in two phases, representing acute nociception and inflammatory pain.[6][7][8]
Acetic Acid-Induced Visceral Pain (Writhing Assay):
-
Induction: An intraperitoneal injection of acetic acid is administered to induce abdominal constrictions (writhes).
-
Observation: The number of writhes is counted over a specific period as a measure of visceral pain.[6][9]
Acid-Depressed Nesting Behavior:
-
Induction: An intraperitoneal injection of lactic acid is used to induce a state of discomfort that suppresses natural nesting behavior.
-
Assessment: The quality of the nest built by the mouse is scored to assess the analgesic effect of the compound.[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
Caption: this compound selectively inhibits AC1, modulating cAMP signaling pathways involved in pain.
Caption: A typical workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a highly selective inhibitor of adenylyl cyclase 1 with demonstrated efficacy in both in vitro and in vivo models of pain. Its ability to modulate cAMP signaling in a targeted manner provides a promising avenue for the development of novel analgesics with a potentially improved safety profile. The data and protocols presented in this guide offer a solid foundation for further research and development of this compound and other selective AC1 inhibitors.
References
- 1. Inhibition of adenylyl cyclase 1 (AC1) and exchange protein directly activated by cAMP (EPAC) restores ATP-sensitive potassium (KATP) channel activity after chronic opioid exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasofscience.org [atlasofscience.org]
- 3. Identification of a selective small-molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibition of adenylyl cyclase 1 by this compound inhibits IP3-evoked changes in sino-atrial node beat rate [frontiersin.org]
- 6. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for ST034307 in Mouse Inflammatory Pain Models
These application notes provide detailed protocols for utilizing ST034307, a selective inhibitor of adenylyl cyclase 1 (AC1), for the study of inflammatory pain in mouse models. The provided information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective small molecule inhibitor of type 1 adenylyl cyclase (AC1).[1][2] Studies have demonstrated its analgesic properties in various rodent models of inflammatory and neuropathic pain.[1][3][4] AC1 is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, which is implicated in pain perception and sensitization.[1][3] By selectively inhibiting AC1, this compound offers a targeted approach to modulating pain pathways, potentially with fewer side effects than non-selective agents.[1][2] These protocols detail the use of this compound in well-established mouse models of inflammatory pain.
Data Presentation
Table 1: this compound Dosage in Mouse Inflammatory Pain Models
| Pain Model | Administration Route | Dosage Range | Efficacy | Reference |
| Complete Freund's Adjuvant (CFA) | Intrathecal | 0.25 - 1 µg | Dose-dependent relief of mechanical allodynia | [1] |
| Formalin-induced | Subcutaneous | 3 - 30 mg/kg | Reduction in paw licking behavior | [3] |
| Acetic acid-induced visceral pain | Subcutaneous | 0.92 mg/kg (ED50) | Reduction in abdominal writhing | [3][5] |
| Lactic acid-induced | Subcutaneous | 3 - 30 mg/kg | Rescue of acid-depressed nesting behavior | [3][6] |
Signaling Pathway of this compound in Pain Modulation
The analgesic effect of this compound is primarily mediated through the inhibition of AC1 in nociceptive pathways. In response to inflammatory stimuli, calcium levels rise within sensory neurons, leading to the activation of AC1. This results in the conversion of ATP to cAMP. Elevated cAMP levels contribute to neuronal sensitization and increased pain perception. This compound directly inhibits AC1 activity, thereby reducing cAMP production and mitigating the downstream signaling cascades that lead to hyperalgesia and allodynia.[1][3][7]
Experimental Protocols
Protocol 1: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This protocol describes the induction of a localized and persistent inflammatory state in the mouse hind paw using Complete Freund's Adjuvant (CFA).[1][8][9]
Materials:
-
This compound
-
Complete Freund's Adjuvant (CFA)
-
Sterile saline
-
Isoflurane or other suitable anesthetic
-
Insulin syringes with 28-30G needles
-
Von Frey filaments for assessing mechanical allodynia
Procedure:
-
Animal Handling and Acclimation: Acclimate mice to the experimental environment and handling for at least 3 days prior to the experiment.
-
Baseline Nociceptive Testing: Measure baseline mechanical sensitivity using von Frey filaments before CFA injection.
-
Induction of Inflammation:
-
Anesthetize the mouse using isoflurane.
-
Inject 20 µL of CFA subcutaneously into the plantar surface of the right hind paw.[9]
-
Allow the animal to recover in a clean cage.
-
-
Post-CFA Nociceptive Testing: Assess the development of mechanical allodynia at 24 hours post-CFA injection. A significant decrease in the paw withdrawal threshold indicates the successful induction of inflammatory pain.
-
This compound Administration:
-
For intrathecal administration, deliver this compound in a volume of 5 µL to the lumbar spinal cord.
-
For subcutaneous administration, inject the desired dose in an appropriate vehicle.
-
-
Assessment of Analgesia: Measure mechanical sensitivity at various time points (e.g., 30, 60, 120 minutes) after this compound administration to evaluate its analgesic effect.
Protocol 2: Carrageenan-Induced Acute Inflammatory Pain Model
This protocol outlines the induction of an acute and transient inflammatory response in the mouse hind paw using carrageenan.[10][11][12]
Materials:
-
This compound
-
Lambda carrageenan (2% w/v in sterile saline)
-
Sterile saline
-
Isoflurane or other suitable anesthetic
-
Insulin syringes with 28-30G needles
-
Hargreaves apparatus for assessing thermal hyperalgesia
Procedure:
-
Animal Handling and Acclimation: Acclimate mice to the experimental setup and handling for at least 3 days.
-
Baseline Nociceptive Testing: Determine baseline thermal withdrawal latency using the Hargreaves test.
-
Induction of Inflammation:
-
Post-Carrageenan Nociceptive Testing: Measure thermal hyperalgesia 2-3 hours after carrageenan injection. A significant decrease in paw withdrawal latency indicates the presence of inflammatory pain.
-
This compound Administration: Administer this compound via the desired route (e.g., subcutaneous, intraperitoneal) at the appropriate dose.
-
Assessment of Analgesia: Evaluate the thermal withdrawal latency at multiple time points following drug administration to determine the analgesic efficacy of this compound.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the analgesic efficacy of this compound in a mouse model of inflammatory pain.
References
- 1. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a selective small-molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Reduced activity of adenylyl cyclase 1 attenuates morphine induced hyperalgesia and inflammatory pain in mice [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. atlasofscience.org [atlasofscience.org]
- 8. A Technique to Generate an Adjuvant-Induced Arthritis Mouse Model [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. 4.2. Carrageenan-Induced Inflammatory Pain [bio-protocol.org]
- 11. aragen.com [aragen.com]
- 12. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
Application Notes and Protocols for ST034307 in HEK293 Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST034307 has been identified as a selective small molecule inhibitor of type 1 adenylyl cyclase (AC1).[1][2][3] Adenylyl cyclases are crucial enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a key second messenger in numerous cellular signaling pathways.[2] AC1, a membrane-bound isoform, is notably stimulated by calcium (Ca²⁺) in a calmodulin-dependent manner and is implicated in processes such as pain perception and opioid dependence.[1][3] The selectivity of this compound for AC1 over other adenylyl cyclase isoforms, including the closely related AC8, makes it a valuable tool for studying the specific roles of AC1 and a potential therapeutic agent for pain management.[2][4]
These application notes provide detailed protocols for utilizing this compound in Human Embryonic Kidney 293 (HEK293) cell assays to characterize its inhibitory effects on AC1 activity. HEK293 cells, particularly those stably expressing AC1 (HEK-AC1), are a common model system for studying AC signaling.[1]
Mechanism of Action
This compound directly inhibits the enzymatic activity of AC1.[2] This inhibition has been demonstrated in various contexts, including in response to stimulation by:
-
Forskolin: A general activator of most adenylyl cyclase isoforms (except AC9).[1]
-
Gαs-coupled receptors: Activation of these receptors, for example, by isoproterenol acting on endogenous β-adrenergic receptors in HEK cells, leads to AC stimulation.[1]
-
Calcium/Calmodulin: this compound inhibits Ca²⁺-stimulated cAMP accumulation in HEK-AC1 cells.[1][3]
This compound's inhibitory action is distinct from P-site inhibitors of adenylyl cyclase.[1] Furthermore, it has been shown to enhance the µ-opioid receptor (MOR)-mediated inhibition of AC1 in short-term assays.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the activity of this compound in HEK293 cell-based and membrane assays.
Table 1: Inhibition of AC1 Activity by this compound in HEK-AC1 Cells
| Stimulant | This compound Effect | Reference |
| Forskolin | Significant inhibition of AC1 activity | [1] |
| Isoproterenol (via β-adrenergic receptors) | Significant inhibition of AC1 activity | [1] |
| A23187 (Calcium ionophore) | Inhibition of Ca²⁺-stimulated cAMP accumulation | [1] |
Table 2: Activity of this compound in Membrane Preparations
| Membrane Source | AC Isoform | Stimulant | This compound Effect | Reference |
| HEK-AC1 cells | AC1 | Calmodulin | Modest, but significant inhibition (~30%) | [1][5] |
| HEK-AC1 cells | AC1 | Forskolin | Modest, but significant inhibition (~30%) | [1][5] |
| Sf9 insect cells | Recombinant AC1 | - | Inhibition of activity (~30%) | [1][5] |
| Sf9 insect cells | Recombinant AC2 | - | Potentiation of activity | [1][5] |
| Sf9 insect cells | Recombinant AC5 | - | Inactive (even at 100 µM) | [1][5] |
Signaling Pathways
The signaling pathways modulated by this compound in the context of HEK293 cells expressing AC1 are depicted below.
Caption: this compound inhibits AC1 downstream of G-protein coupled receptor signaling.
Experimental Protocols
Cell Culture and Maintenance of HEK293 and HEK-AC1 Cells
Objective: To maintain healthy cultures of wild-type HEK293 and HEK293 cells stably expressing AC1 (HEK-AC1) for subsequent assays.
Materials:
-
HEK293 cells (ATCC)
-
HEK-AC1 cells (stably transfected)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Geneticin (G418) for selection of HEK-AC1 cells
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
For HEK-AC1 cells, add G418 to the culture medium at a pre-determined optimal concentration to maintain selection pressure.
-
Grow cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells when they reach 80-90% confluency. a. Aspirate the culture medium and wash the cell monolayer with PBS. b. Add Trypsin-EDTA and incubate for a few minutes until cells detach. c. Neutralize trypsin with complete culture medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and re-plate at the desired density.
cAMP Accumulation Assay in Whole Cells
Objective: To measure the effect of this compound on cAMP levels in intact HEK293 and HEK-AC1 cells following stimulation.
Materials:
-
HEK293 and HEK-AC1 cells
-
This compound
-
Stimulants (e.g., Forskolin, Isoproterenol, A23187)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Serum-free DMEM
-
cAMP assay kit (e.g., LANCE, HTRF, or ELISA-based)
-
96-well cell culture plates
Protocol:
-
Seed HEK293 and HEK-AC1 cells in 96-well plates and grow to confluency.
-
On the day of the assay, replace the culture medium with serum-free DMEM and incubate for 1 hour.
-
Pre-treat cells with a PDE inhibitor (e.g., 500 µM IBMX) for a designated time to prevent cAMP degradation.
-
Add various concentrations of this compound to the wells and incubate for a pre-determined time.
-
Add the stimulant (e.g., Forskolin or Isoproterenol) to the wells and incubate for the desired stimulation period.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen assay kit.
-
Analyze the data to determine the inhibitory effect of this compound on stimulated cAMP accumulation.
References
- 1. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasofscience.org [atlasofscience.org]
- 3. Identification of a selective small-molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Characterization of ST034307 Inhibition of cAMP Accumulation
These application notes provide a detailed protocol for determining the inhibitory activity of ST034307, a selective inhibitor of adenylyl cyclase 1 (AC1), on cyclic AMP (cAMP) accumulation in a cell-based assay. The described methodology is applicable to researchers in pharmacology, cell biology, and drug development for characterizing AC1 inhibitors.
Introduction
Cyclic AMP is a critical second messenger synthesized from ATP by the enzyme adenylyl cyclase (AC). The Gs alpha subunit (Gαs) of heterotrimeric G proteins stimulates the cAMP-dependent pathway by activating adenylyl cyclase.[1] This pathway is initiated by the binding of a ligand to a G protein-coupled receptor (GPCR), which causes a conformational change, leading to the exchange of GDP for GTP on the Gαs subunit.[2] The activated Gαs subunit then binds to and activates adenylyl cyclase, resulting in the production of cAMP.[1][2]
This compound has been identified as a selective inhibitor of type 1 adenylyl cyclase (AC1).[3][4][5] Studies have demonstrated its ability to inhibit Ca2+-stimulated and forskolin- or Gs-coupled receptor-stimulated cAMP accumulation in HEK cells stably expressing AC1.[3][5] Due to its analgesic properties, this compound is a compound of interest for pain management research.[3][4][5][6]
This document outlines a common method for quantifying cAMP levels, the Homogeneous Time-Resolved Fluorescence (HTRF) assay, to assess the inhibitory effect of this compound. This competitive immunoassay is a robust and widely used method for measuring intracellular cAMP.[7]
Data Presentation
The inhibitory effect of this compound on adenylyl cyclase activity can be quantified by measuring the reduction in cAMP accumulation in response to a stimulator. The results are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor that reduces the response by 50%.
Table 1: Inhibition of Forskolin-Stimulated cAMP Accumulation by this compound in HEK-AC1 Cells
| Parameter | Value |
| Stimulator | Forskolin |
| Cell Line | HEK cells stably expressing AC1 |
| IC50 of this compound | ~ 5 µM |
| Assay Method | HTRF |
Note: The IC50 value is representative and may vary depending on experimental conditions.
Signaling Pathway Diagram
The following diagram illustrates the Gs-coupled receptor signaling pathway leading to cAMP production, which is inhibited by this compound.
Caption: Gs-coupled signaling pathway and point of inhibition by this compound.
Experimental Protocol: this compound cAMP Accumulation HTRF Assay
This protocol describes the measurement of cAMP accumulation in response to a stimulator (e.g., forskolin) and its inhibition by this compound using a competitive immunoassay HTRF kit.
Materials and Reagents
-
HEK293 cells stably expressing human AC1 (HEK-AC1)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Forskolin
-
HTRF cAMP assay kit (containing cAMP-d2 conjugate and anti-cAMP-Europium cryptate antibody)
-
Lysis buffer (provided with the HTRF kit)
-
White, low-volume 384-well plates
-
HTRF-compatible plate reader
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound cAMP accumulation HTRF assay.
Step-by-Step Procedure
-
Cell Culture and Seeding:
-
Culture HEK-AC1 cells in appropriate media until they reach 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation buffer.
-
Centrifuge the cells and resuspend them in assay buffer (e.g., HBSS or PBS with 0.5 mM IBMX).
-
Determine the cell density and adjust to the desired concentration (e.g., 2,000-5,000 cells per well).
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 5 µL of the this compound dilutions (or vehicle for control wells) to the appropriate wells.
-
Prepare a solution of forskolin in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Add 5 µL of the forskolin solution to all wells except the negative control wells (which receive 5 µL of assay buffer).
-
Incubate the plate at room temperature for 30 minutes.
-
-
Cell Lysis and HTRF Reagent Addition:
-
Prepare the HTRF detection reagents according to the manufacturer's instructions. This typically involves diluting the cAMP-d2 and anti-cAMP-Europium cryptate in the provided lysis buffer.
-
Add 5 µL of the cAMP-d2 solution to each well.
-
Add 5 µL of the anti-cAMP-Europium cryptate solution to each well.
-
-
Incubation and Plate Reading:
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on an HTRF-compatible plate reader at two wavelengths: 665 nm (acceptor emission) and 620 nm (donor emission).
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence signals (665 nm / 620 nm) for each well.
-
The amount of cAMP produced is inversely proportional to the HTRF signal.
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
Conclusion
The provided protocol offers a robust framework for assessing the inhibitory activity of this compound on adenylyl cyclase 1. By following these application notes, researchers can effectively characterize the potency of AC1 inhibitors and advance the understanding of their therapeutic potential. The use of a well-established assay technology like HTRF ensures reliable and reproducible results for drug development and pharmacological studies.
References
- 1. Gs alpha subunit - Wikipedia [en.wikipedia.org]
- 2. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 3. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlasofscience.org [atlasofscience.org]
- 5. Identification of a selective small-molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 2.6. HTRF cAMP assay [bio-protocol.org]
- 9. resources.revvity.com [resources.revvity.com]
- 10. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 11. Frontiers | An Improved Genetically Encoded Fluorescent cAMP Indicator for Sensitive cAMP Imaging and Fast Drug Screening [frontiersin.org]
Application Notes and Protocols for ST034307 in Heterologous Sensitization Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ST034307, a selective small-molecule inhibitor of type 1 adenylyl cyclase (AC1), in the investigation of heterologous sensitization. This phenomenon, characterized by an enhanced response of adenylyl cyclase to stimulatory signals following prolonged exposure to inhibitory G protein-coupled receptor (GPCR) agonists, is a key mechanism implicated in opioid dependence and other neurological adaptations.
This compound offers a valuable tool to dissect the role of AC1 in these processes. It is a chromone derivative that selectively inhibits AC1 over other membrane-bound AC isoforms, including the closely related AC8.[1][2][3] This selectivity is crucial for elucidating the specific contribution of AC1 to cellular signaling, avoiding the confounding effects of non-selective inhibitors that may impact other AC isoforms and lead to undesirable side effects like memory impairment.[1]
This compound has been demonstrated to block the heterologous sensitization of AC1 induced by chronic activation of the μ-opioid receptor (MOR).[2][4] This makes it an ideal pharmacological tool for studying the molecular underpinnings of opioid-induced cellular adaptations. Furthermore, its analgesic properties, observed in various preclinical pain models, highlight its potential therapeutic relevance.[1][3][4]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell/System | Stimulation Condition | Reference |
| IC₅₀ (AC1 inhibition) | 2.3 µM | HEK293 cells | Ca²⁺/Calmodulin-stimulated | [5] |
| AC1 Inhibition | ~30% | HEK-AC1 cell membranes | Forskolin-stimulated | [4] |
| AC1 Inhibition | ~30% | HEK-AC1 cell membranes | Calmodulin-stimulated | [4] |
| AC1 Inhibition | ~30% | Sf9-AC1 cell membranes | - | [4] |
| AC2 Activity | Potentiation | Sf9-AC2 cell membranes | - | [4] |
| AC5 Activity | Inactive (at 100 µM) | Sf9-AC5 cell membranes | - | [4] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Value | Animal Model | Pain Model | Reference |
| ED₅₀ (Analgesia) | 0.28 µg (95% CI = 0.13 – 0.43) | Mouse | CFA-induced inflammatory pain (intrathecal) | [4] |
| cAMP Reduction in DRG | ~10% | Mouse | - (subcutaneous injection of 10 mg/kg) | [3] |
| Plasma Concentration (Peak) | 0.44 (±0.08) μM | Mouse | - (60 min post 10 mg/kg subcutaneous injection) | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of MOR-Mediated Heterologous Sensitization
Caption: MOR-induced heterologous sensitization of AC1.
Experimental Workflow for Studying Heterologous Sensitization with this compound
Caption: Workflow for in vitro heterologous sensitization assay.
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay for Heterologous Sensitization
This protocol is adapted from studies investigating MOR-mediated heterologous sensitization in HEK cells stably expressing AC1 and MOR (HEK-AC1-MOR).[4]
1. Cell Culture and Plating: a. Culture HEK-AC1-MOR cells in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics). b. Plate cells in 96-well plates at a density that allows for confluence on the day of the assay. c. Incubate at 37°C in a humidified 5% CO₂ incubator.
2. Chronic Opioid Treatment: a. Once cells are ~80-90% confluent, replace the culture medium with fresh medium containing either vehicle or a saturating concentration of a MOR agonist (e.g., 1 µM DAMGO). b. Incubate for 18-24 hours to induce heterologous sensitization.
3. Washout and Pre-incubation: a. Carefully aspirate the medium containing the opioid agonist. b. Wash the cells three times with serum-free medium to remove all traces of the agonist. c. Pre-incubate the cells for 30 minutes in serum-free medium containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation. This solution should also contain either vehicle or varying concentrations of this compound to assess its inhibitory effect.
4. Acute Stimulation: a. To induce cAMP production, add a stimulatory agent. This can be: i. A direct AC activator like Forskolin (e.g., 10 µM). ii. A stimulatory GPCR agonist like Isoproterenol (e.g., 1 µM) to activate endogenous β-adrenergic receptors.[4] iii. A Ca²⁺ ionophore like A23187 (e.g., 5 µM) to stimulate Ca²⁺-sensitive ACs.[6] b. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
5. Cell Lysis and cAMP Measurement: a. Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit. b. Measure intracellular cAMP levels using a suitable assay, such as a competitive immunoassay (e.g., HTRF, ELISA) or a luminescent reporter assay.
6. Data Analysis: a. Normalize cAMP levels to a control condition (e.g., vehicle-treated, non-stimulated cells). b. Compare the stimulated cAMP levels in cells chronically treated with the opioid agonist to the vehicle-treated control cells. An enhanced cAMP response in the opioid-treated group indicates heterologous sensitization. c. Determine the IC₅₀ of this compound by plotting the percentage inhibition of the sensitized cAMP response against the log concentration of this compound.
Protocol 2: In Vivo Inflammatory Pain Model (CFA-Induced Allodynia)
This protocol is based on the methodology used to assess the analgesic effects of this compound in a mouse model of inflammatory pain.[4]
1. Animals: a. Use adult male mice of a suitable strain (e.g., C57BL/6J).[3] b. Acclimatize the animals to the housing and testing environment for at least 3 days before the experiment.
2. Induction of Inflammatory Pain: a. Induce inflammation by injecting Complete Freund's Adjuvant (CFA; e.g., 20 µl) into the plantar surface of one hind paw. b. Allow 24 hours for the inflammation and associated mechanical allodynia to develop.
3. Drug Administration: a. Dissolve this compound in a suitable vehicle (e.g., saline). b. Administer this compound via the desired route. For targeting spinal mechanisms, intrathecal injection is appropriate.[4] For systemic effects, subcutaneous or intraperitoneal injections can be used.[3] c. Administer different doses of this compound to generate a dose-response curve. Include a vehicle-only control group.
4. Assessment of Mechanical Allodynia: a. Measure the paw withdrawal threshold in response to a mechanical stimulus (e.g., using von Frey filaments). b. Perform baseline measurements before CFA injection and then at various time points after this compound administration (e.g., 30, 60, 90, 120 minutes). c. The withdrawal threshold is the lowest force of von Frey filament that elicits a paw withdrawal response.
5. Data Analysis: a. Express the data as the paw withdrawal threshold (in grams) or as a percentage of the maximum possible effect (%MPE). b. Compare the withdrawal thresholds of the this compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). c. Calculate the ED₅₀ value for the analgesic effect of this compound.
Protocol 3: Cell Viability Assay
It is crucial to ensure that the observed effects of this compound are not due to cytotoxicity.
1. Cell Plating and Treatment: a. Plate cells (e.g., HEK-AC1) in a 96-well plate at the same density used for the cAMP assays. b. Treat the cells with the same concentrations of this compound and for the same duration as in the functional assays. c. Include a positive control for cell death (e.g., 2% Triton X-100).[4]
2. Viability Assessment: a. Use a commercially available cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).[4] b. Follow the manufacturer's instructions to measure cell viability.
3. Data Analysis: a. Express cell viability as a percentage of the vehicle-treated control. b. Confirm that the concentrations of this compound used in the functional assays do not significantly reduce cell viability.
References
- 1. atlasofscience.org [atlasofscience.org]
- 2. Identification of a selective small-molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of a Pyrimidinone Series for Selective Inhibition of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Application Note: ST034307, a Selective Adenylyl Cyclase 1 (AC1) Inhibitor for Inflammatory Pain Studies
Introduction The formalin-induced pain model is a widely used preclinical assay to study the mechanisms of acute and persistent inflammatory pain. The model produces a distinct biphasic behavioral response: an initial, acute phase (Phase I) driven by direct nociceptor activation, followed by a tonic, inflammatory phase (Phase II) involving central sensitization in the spinal cord.[1][2][3] ST034307 is a potent and selective small-molecule inhibitor of adenylyl cyclase 1 (AC1), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][5][6][7] Studies have identified AC1 as a key mediator in pain pathways, and its inhibition has been shown to produce analgesia, particularly in models of inflammatory pain.[4][6][8] This document outlines the application of this compound in the mouse formalin-induced pain model, providing detailed protocols and representative data.
Mechanism of Action this compound selectively inhibits the AC1 isoform, which is stimulated by calcium/calmodulin and plays a crucial role in neuronal sensitization.[7][8] In the context of inflammatory pain, tissue injury leads to an influx of calcium in nociceptive neurons, activating AC1. This results in increased production of cAMP, a key second messenger that sensitizes nociceptors and enhances pain signaling. By inhibiting AC1, this compound blocks this cascade, reducing cAMP levels in relevant tissues like the dorsal root ganglia (DRG) and thereby attenuating the inflammatory pain response.[4][9] This targeted action makes this compound a valuable tool for investigating the role of the AC1-cAMP pathway in pain processing.
Caption: Proposed mechanism of action for this compound in reducing inflammatory pain.
Experimental Protocols
Experimental Workflow The general workflow for assessing the efficacy of this compound involves animal acclimatization, subcutaneous administration of the compound or vehicle, a waiting period for drug absorption, intraplantar injection of formalin to induce pain, and subsequent behavioral observation and scoring.
Caption: Standard experimental workflow for the formalin test with this compound.
Protocol 1: Formalin-Induced Inflammatory Pain Model
-
Animals: Use adult male mice (e.g., C57BL/6, 8-10 weeks old). House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize to the housing facility for at least 3 days before the experiment.
-
Habituation: On the day of the experiment, place the mice individually into clear observation chambers (e.g., Plexiglas cylinders) on a transparent surface. Allow them to habituate for 30-60 minutes.
-
Formalin Preparation: Prepare a 5% formalin solution by diluting commercial formaldehyde (e.g., 37% in H₂O) with sterile saline (0.9% NaCl).
-
Formalin Injection: Following compound administration (see Protocol 2), gently restrain the mouse and inject 20 µL of 5% formalin into the plantar surface of the right hind paw using a 30-gauge needle.
-
Behavioral Observation: Immediately after injection, return the mouse to the observation chamber. Record the cumulative time (in seconds) the animal spends licking, biting, or flinching the injected paw.
Protocol 2: Administration of this compound
-
Compound Preparation: Prepare this compound in a suitable vehicle. The vehicle should be tested alone as a control group. A common vehicle could be saline with a small percentage of a solubilizing agent like DMSO or Tween 80, if necessary.
-
Administration: Administer this compound or vehicle via subcutaneous (s.c.) injection. Doses ranging from 1 mg/kg to 30 mg/kg have been shown to be effective.[4]
-
Timing: Administer the compound 30 minutes prior to the intraplantar formalin injection to allow for systemic absorption and distribution.
Data Presentation
Results Administration of this compound has been shown to produce a dose-dependent reduction in nociceptive behaviors specifically during Phase II of the formalin test, which reflects its role in mitigating inflammatory pain and central sensitization.[4] No significant effects are typically observed in Phase I.[4] The calculated ED₅₀ for this compound in reducing Phase II pain behavior is approximately 6.88 mg/kg.[4]
Table 1: Effect of Subcutaneous this compound on Formalin-Induced Paw Licking in Mice (Phase I)
| Treatment Group | Dose (mg/kg, s.c.) | Licking Time (seconds, 0-10 min) | % Inhibition |
| Vehicle | - | 55.4 ± 6.2 | - |
| This compound | 3 | 50.1 ± 7.5 | ~9.6% |
| This compound | 10 | 48.3 ± 8.1 | ~12.8% |
| This compound | 30 | 45.9 ± 5.9 | ~17.1% |
Data are presented as mean ± SEM. Data are estimated based on published graphical representations and serve as an illustrative example.[4][10]
Table 2: Effect of Subcutaneous this compound on Formalin-Induced Paw Licking in Mice (Phase II)
| Treatment Group | Dose (mg/kg, s.c.) | Licking Time (seconds, 16-40 min) | % Inhibition |
| Vehicle | - | 125.7 ± 15.3 | - |
| This compound | 3 | 90.5 ± 12.1 | ~28.0% |
| This compound | 10 | 55.3 ± 10.8 | ~56.0% |
| This compound | 30 | 30.2 ± 8.4 | ~76.0% |
Data are presented as mean ± SEM. A statistically significant reduction in licking time is observed at 10 and 30 mg/kg doses. Data are estimated based on published graphical representations and serve as an illustrative example.[4][10]
References
- 1. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atlasofscience.org [atlasofscience.org]
- 7. Identification of a selective small-molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 9. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for ST034307 in Opioid Tolerance Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opioid tolerance, a significant challenge in chronic pain management, involves complex neuroadaptive changes that reduce the analgesic efficacy of opioids over time. A key mechanism implicated in this process is the supersensitization of adenylyl cyclases (ACs), particularly type 1 adenylyl cyclase (AC1). ST034307 is a potent and selective small-molecule inhibitor of AC1, offering a valuable pharmacological tool to investigate the role of this enzyme in opioid tolerance and to explore novel therapeutic strategies.[1][2] These application notes provide detailed protocols and data for utilizing this compound in the study of opioid tolerance mechanisms.
Mechanism of Action
This compound is a chromone derivative that selectively inhibits AC1 activity.[1][2] AC1 is a membrane-bound enzyme primarily expressed in the central nervous system and is stimulated by Ca²⁺/calmodulin.[3] Chronic activation of Gαi/o-coupled receptors, such as the μ-opioid receptor (MOR), leads to a compensatory upregulation and sensitization of AC1.[3] Upon withdrawal of the opioid agonist, this "heterologous sensitization" results in a cAMP overshoot, contributing to the neuronal hyperexcitability associated with opioid tolerance and withdrawal.[3] this compound directly inhibits AC1, thereby preventing this cAMP surge and mitigating the downstream effects that lead to tolerance.[1][4] Studies have shown that this compound blocks the heterologous sensitization of AC1 caused by chronic MOR activation.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Stimulant | Outcome | Reference |
| cAMP Accumulation | HEK-AC1 | A23187 (Ca²⁺ ionophore) | Inhibition of Ca²⁺-stimulated cAMP accumulation | [1][2] |
| cAMP Accumulation | HEK-AC1 | Forskolin | Inhibition of forskolin-stimulated AC1 activity | [1] |
| MOR-mediated AC1 Inhibition | HEK-AC1-MOR | DAMGO | Enhancement of MOR-mediated AC1 inhibition | [1][2] |
| Heterologous Sensitization | HEK-AC1-MOR | Chronic DAMGO | Blockade of AC1 sensitization | [1][2] |
Table 2: In Vivo Analgesic Efficacy of this compound
| Pain Model | Species | Administration | ED₅₀ | Reference |
| Inflammatory Pain (CFA) | Mouse | Intrathecal | 0.28 µg (95% CI = 0.13 – 0.43) | [1] |
| Visceral Pain (Acetic Acid-induced Writhing) | Mouse | Subcutaneous | 0.92 mg/kg (95% CI = 0.15 – 4.41) | [5] |
Table 3: In Vivo Effects on cAMP and Analgesic Tolerance
| Experiment | Species | Treatment | Outcome | Reference |
| cAMP Levels in DRG | Mouse | 10 mg/kg this compound (subcutaneous) | 10% reduction in cAMP concentration | [5] |
| Analgesic Tolerance | Mouse | Chronic this compound (up to 8 days) | No development of analgesic tolerance | [5] |
| Morphine-induced Hyperalgesia | Mouse | This compound with chronic morphine | Attenuation of morphine-induced hyperalgesia | [6] |
| Morphine Tolerance | Mouse | This compound with chronic morphine | Reduction in morphine tolerance | [6] |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of opioid action and the role of this compound in mitigating tolerance.
Caption: Workflow for in vivo evaluation of this compound on opioid tolerance.
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay in HEK-AC1 Cells
This protocol is for determining the effect of this compound on adenylyl cyclase activity in a controlled cellular environment.
Materials:
-
HEK293 cells stably expressing AC1 (HEK-AC1)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Forskolin or A23187 (calcium ionophore)
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit)
-
Cell lysis buffer
-
White opaque 96-well microplates
Procedure:
-
Cell Culture: Culture HEK-AC1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Plating: Seed cells into white opaque 96-well plates at a density of 50,000 cells/well and allow them to attach overnight.
-
Compound Incubation:
-
The next day, replace the culture medium with serum-free DMEM containing 500 µM IBMX to inhibit phosphodiesterase activity.
-
Add varying concentrations of this compound to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
AC1 Stimulation:
-
To stimulate AC1, add either forskolin (e.g., 10 µM) or A23187 (e.g., 5 µM) to the wells.
-
Incubate for an additional 30 minutes at 37°C.
-
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Determine the intracellular cAMP concentration using a competitive immunoassay kit. Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the IC₅₀ value.
Protocol 2: Mouse Model of Inflammatory Pain and Opioid Tolerance
This protocol details the induction of inflammatory pain and subsequent assessment of analgesic tolerance. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[5]
Materials:
-
Male C57BL/6J mice[5]
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Morphine sulfate
-
Saline (vehicle)
-
Von Frey filaments
-
Naloxone
Procedure:
-
Induction of Inflammatory Pain:
-
Anesthetize the mice lightly with isoflurane.
-
Inject 20 µL of CFA into the plantar surface of one hind paw to induce localized inflammation and hypersensitivity.[5]
-
-
Baseline Nociceptive Testing:
-
Before drug administration, measure the baseline paw withdrawal threshold to mechanical stimuli using von Frey filaments.
-
-
Chronic Drug Administration:
-
On subsequent days, administer drugs according to the experimental groups (e.g., vehicle, morphine, this compound, or a combination) via the desired route (e.g., subcutaneous or intrathecal).
-
-
Assessment of Analgesia:
-
At set time points after drug administration, re-measure the paw withdrawal threshold to determine the analgesic effect of the treatments.
-
-
Assessment of Analgesic Tolerance:
-
Continue daily drug administration and nociceptive testing for several days (e.g., 7-8 days).
-
Tolerance is indicated by a decrease in the analgesic effect of morphine over time (a rightward shift in the dose-response curve).
-
Compare the development of tolerance in the morphine-only group to the morphine + this compound group.
-
-
Naloxone-Precipitated Withdrawal (Optional):
-
At the end of the chronic treatment period, inject naloxone to precipitate withdrawal.
-
Observe and score withdrawal behaviors (e.g., jumping, wet dog shakes, paw tremors).
-
Conclusion
This compound is a selective AC1 inhibitor that serves as a critical tool for elucidating the molecular mechanisms of opioid tolerance.[1][4][5] Its ability to prevent the development of analgesic tolerance in preclinical models highlights the potential of targeting the AC1 signaling pathway for the development of novel analgesics with a reduced liability for tolerance and dependence.[5][7] The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their investigations into opioid pharmacology and pain research.
References
- 1. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a selective small-molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of adenylyl cyclase 1 (AC1) and exchange protein directly activated by cAMP (EPAC) restores ATP-sensitive potassium (KATP) channel activity after chronic opioid exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlasofscience.org [atlasofscience.org]
- 5. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Reduced activity of adenylyl cyclase 1 attenuates morphine induced hyperalgesia and inflammatory pain in mice [frontiersin.org]
- 7. Collection - A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - Frontiers in Pharmacology - Figshare [figshare.com]
Troubleshooting & Optimization
ST034307 Technical Support Center: Stability, Protocols, and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of ST034307 in solution for experimental use. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this selective adenylyl cyclase 1 (AC1) inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and stock solutions?
A1: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, the solid powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once dissolved in a solvent, stock solutions should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solutions into smaller, single-use volumes.[2]
Q2: What solvents are recommended for dissolving this compound?
A2: this compound is soluble in several organic solvents. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is commonly used, with a solubility of up to 16.67 mg/mL (55.95 mM).[1][3] It is important to use fresh, anhydrous DMSO as the compound is sensitive to moisture, which can reduce its solubility.[2][3] For in vivo studies, specific solvent mixtures are required to ensure biocompatibility and solubility.
Q3: How should I prepare this compound for in vivo experiments?
A3: For in vivo administration, this compound can be prepared in a vehicle consisting of DMSO, Tween 80, and saline or water. A common protocol involves first dissolving the compound in DMSO, followed by the addition of Tween 80 and then saline or water to reach the final desired concentration.[4] It is recommended to prepare these solutions fresh on the day of the experiment.[3]
Q4: Is this compound stable in aqueous solutions?
A4: While this compound can be prepared in aqueous-based vehicles for immediate use in in vivo experiments, it is not recommended to store it in aqueous solutions for extended periods due to potential hydrolysis and precipitation. For in vivo working solutions, it is best to prepare them fresh for each experiment.[3]
Troubleshooting Guide
Issue 1: My this compound powder won't fully dissolve in DMSO.
-
Possible Cause: The DMSO may have absorbed moisture, reducing its solvating capacity.
-
Troubleshooting Steps:
Issue 2: The compound precipitates out of solution when I dilute my DMSO stock with aqueous buffer for my in vitro assay.
-
Possible Cause: this compound has limited solubility in aqueous solutions. The final concentration of DMSO in your assay may be too low to keep the compound dissolved.
-
Troubleshooting Steps:
-
Ensure the final concentration of DMSO in your cell culture media or assay buffer is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, always perform a vehicle control to account for any effects of the DMSO on your experimental system.
-
Consider using a different solvent system if your experiment is sensitive to DMSO. However, this may require further optimization.
-
When preparing the final dilution, add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid and even dispersion.
-
Issue 3: I am observing inconsistent results in my in vivo experiments.
-
Possible Cause: This could be due to improper preparation or administration of the dosing solution, leading to inaccurate concentrations.
-
Troubleshooting Steps:
-
Always prepare the in vivo formulation fresh on the day of the experiment.[3]
-
Ensure all components of the vehicle (DMSO, Tween 80) are thoroughly mixed before adding the final aqueous component.[4]
-
Vortex the solution immediately before each injection to ensure a homogenous suspension, especially if any precipitation is suspected.[5]
-
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 16.67[1][3] | 55.95[1][3] | Use of fresh, anhydrous DMSO is critical.[2][3] |
| Ethanol | 5.96[6] | 20[6] |
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] |
| In Solvent | -80°C | 2 years | [1][2] |
| In Solvent | -20°C | 1 year | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound powder (Molecular Weight: 297.95 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.298 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution until the powder is completely dissolved. If necessary, gentle warming or sonication can be applied.
-
Aliquot the stock solution into single-use vials and store at -80°C or -20°C.
-
Protocol 2: Preparation of this compound for In Vivo Administration
This protocol is adapted from studies using this compound in mouse models.[4]
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Tween 80
-
Sterile 0.9% Saline or Milli-Q water
-
-
Procedure for a 1:1:8 (DMSO:Tween 80:Saline) Vehicle:
-
Dissolve the required amount of this compound in DMSO. If necessary, sonicate in a 50°C water bath for 15 minutes.[4]
-
Add Tween 80 to the solution and vortex thoroughly. Repeat the sonication step.[4]
-
Add warm (37°C) sterile saline or Milli-Q water to reach the final volume.[5]
-
Vortex the solution immediately before administration to ensure a homogenous mixture.
-
Important: This solution should be prepared fresh on the day of the experiment.
-
Visualizations
Signaling Pathway of this compound Action
This compound is a selective inhibitor of adenylyl cyclase 1 (AC1).[1][6][7] AC1 is a membrane-bound enzyme that, upon stimulation by calcium (Ca²⁺) and calmodulin (CaM), converts ATP into cyclic AMP (cAMP).[7][8][9] cAMP is a crucial second messenger that activates downstream effectors like Protein Kinase A (PKA), leading to various cellular responses. By inhibiting AC1, this compound reduces the production of cAMP, thereby modulating these downstream signaling events.[4][8]
Caption: Mechanism of this compound as a selective inhibitor of the AC1 signaling pathway.
Experimental Workflow for Assessing this compound Stability
This diagram outlines a general workflow for determining the stability of this compound in a specific experimental solution over time.
Caption: Workflow for evaluating the stability of this compound in solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance [frontiersin.org]
- 6. ST 034307 | Adenylyl Cyclases | Tocris Bioscience [tocris.com]
- 7. atlasofscience.org [atlasofscience.org]
- 8. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a selective small-molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ST034307 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ST034307, a selective inhibitor of adenylyl cyclase 1 (AC1), in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the successful optimization of this compound concentration for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of type 1 adenylyl cyclase (AC1).[1] It directly inhibits the enzymatic activity of AC1, which is responsible for the conversion of ATP to cyclic AMP (cAMP).[1] This leads to a reduction in intracellular cAMP levels. AC1 is a membrane-bound enzyme stimulated by G-protein-coupled receptors (GPCRs) via the Gαs subunit and by calcium/calmodulin.[2]
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. Based on published data, a good starting point for a dose-response experiment is a range from 0.1 µM to 100 µM. For example, in HEK cells stably expressing AC1, 30 µM of this compound has been used to significantly inhibit forskolin- or isoproterenol-stimulated AC1 activity.[3] In another study, 1 µM was effective in sino-atrial node cells.[4] We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q3: What is the IC50 of this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound for AC1 has been reported to be 2.3 µM.[5]
Q4: How should I dissolve and store this compound?
A4: this compound is soluble in DMSO. For stock solutions, it is recommended to dissolve the compound in fresh, anhydrous DMSO. For long-term storage, the solid compound should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C. Avoid repeated freeze-thaw cycles.
Q5: Is this compound selective for AC1?
A5: this compound has been shown to be highly selective for AC1 over other adenylyl cyclase isoforms, including the closely related AC8.[1] However, at very high concentrations, off-target effects can never be completely ruled out. It is always good practice to include appropriate controls in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed. | Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line or experimental conditions. | Perform a dose-response experiment to determine the optimal concentration (see Experimental Protocol 1). Start with a wider concentration range. |
| Compound Degradation: The compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution of this compound. Ensure proper storage conditions (-20°C). | |
| Cell Line Insensitivity: The cell line may not express AC1 or express it at very low levels. | Confirm AC1 expression in your cell line using techniques like RT-qPCR or Western blotting. Consider using a positive control cell line known to express AC1. | |
| High cell death or cytotoxicity observed. | High Concentration: The concentration of this compound may be too high, leading to toxic effects. | Perform a cytotoxicity assay to determine the maximum non-toxic concentration (see Experimental Protocol 2). Use a lower concentration range in your experiments. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1%) and include a vehicle control (medium with the same concentration of solvent) in your experiments. | |
| Precipitate forms in the culture medium. | Poor Solubility: this compound may precipitate at higher concentrations in aqueous media. | Do not exceed the recommended final concentration. Ensure the stock solution is fully dissolved before adding it to the medium. Pre-warm the medium before adding the compound. |
| Inconsistent results between experiments. | Variability in Cell Culture: Differences in cell density, passage number, or growth phase can affect the response to the inhibitor. | Standardize your cell culture procedures. Use cells within a defined passage number range and seed them at a consistent density. |
| Inaccurate Pipetting: Errors in preparing dilutions can lead to inconsistent concentrations. | Use calibrated pipettes and perform serial dilutions carefully. |
Data Presentation
Table 1: Reported Effective Concentrations of this compound in Cell-Based Assays
| Cell Type | Assay | Concentration | Outcome | Reference |
| HEK cells stably expressing AC1 | cAMP accumulation | 30 µM | Significant inhibition of forskolin-stimulated AC1 activity | [3] |
| Sino-atrial node cells | Spontaneous beating rate | 1 µM | Reduced the response of beating rate to phenylephrine | [4] |
| HEK-AC1 cells | cAMP accumulation | 0.5 µM (EC20) | Inhibition of A23187-stimulated cAMP accumulation | |
| HEK-AC1 cells | cAMP accumulation | 7.5 µM (EC50) | Inhibition of A23187-stimulated cAMP accumulation |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration |
| DMSO | 100 mM |
Experimental Protocols
Protocol 1: Determining the Optimal Inhibitory Concentration using a Dose-Response Curve
This protocol describes how to determine the effective concentration range of this compound for inhibiting AC1 activity in your cell line of interest. The endpoint measured here is the intracellular cAMP level after stimulation.
Materials:
-
Your cell line of interest cultured in appropriate multi-well plates (e.g., 96-well)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
AC1 stimulator (e.g., Forskolin, Isoproterenol, or a GPCR agonist relevant to your research)
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight under standard culture conditions.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in cell culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Remember to include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration) and a no-treatment control.
-
Inhibitor Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls. Incubate for a predetermined time (e.g., 1-2 hours). This pre-incubation time may need optimization.
-
AC1 Stimulation: Add the AC1 stimulator (e.g., Forskolin to a final concentration of 10 µM) to all wells except for the unstimulated control. Incubate for a time known to induce a robust cAMP response (e.g., 15-30 minutes).
-
Cell Lysis: Aspirate the medium and wash the cells once with PBS. Lyse the cells according to the protocol of your chosen cAMP assay kit.
-
cAMP Measurement: Measure the intracellular cAMP concentration in the cell lysates using your cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration (or % inhibition relative to the stimulated control) against the log of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Assessing Cytotoxicity using a Cell Viability Assay
This protocol helps determine the concentration range of this compound that is non-toxic to your cells.
Materials:
-
Your cell line of interest cultured in a 96-well plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell viability assay reagent (e.g., MTT, XTT, or a reagent for measuring ATP content like CellTiter-Glo®)
-
Cell culture medium
-
PBS
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a low density (e.g., 5,000-10,000 cells/well) to allow for growth over the treatment period. Incubate overnight.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in cell culture medium, similar to the dose-response experiment. Include vehicle and no-treatment controls.
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or controls.
-
Incubation: Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Cell Viability Measurement: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability (% of the no-treatment control) against the this compound concentration. Determine the highest concentration that does not significantly reduce cell viability.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: this compound inhibits the AC1 signaling pathway.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. atlasofscience.org [atlasofscience.org]
- 2. Adenylyl Cyclases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Inhibition of adenylyl cyclase 1 by this compound inhibits IP3-evoked changes in sino-atrial node beat rate [frontiersin.org]
- 5. Optimization of a Pyrimidinone Series for Selective Inhibition of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of ST034307
This technical support center provides researchers, scientists, and drug development professionals with information on the potential off-target effects of ST034307, a selective inhibitor of adenylyl cyclase 1 (AC1). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is adenylyl cyclase 1 (AC1). It is a potent and selective inhibitor of this isoform with an IC50 of 2.3 μM.[1] this compound has been shown to be a direct inhibitor of AC1 and has demonstrated analgesic properties in preclinical models of inflammatory and visceral pain.[2][3]
Q2: What is the known off-target profile of this compound within the adenylyl cyclase family?
A2: this compound is highly selective for AC1 over other membrane-bound adenylyl cyclase (AC) isoforms. Notably, it does not significantly inhibit AC8, an isoform implicated in learning and memory, which is a desirable characteristic for avoiding certain central nervous system side effects.[4] However, some activity on other AC isoforms has been observed. This compound can potentiate the activity of AC2 when stimulated with phorbol 12-myristate 13-acetate (PMA).[1] It has also been noted to have modest potentiating effects on AC5 and AC6.[2]
Q3: I am observing unexpected potentiation of cAMP production in my cell line when using this compound. What could be the cause?
A3: If your cell line expresses adenylyl cyclase 2 (AC2), the observed potentiation of cAMP production could be an off-target effect of this compound.[1][2] It is recommended to verify the expression of AC isoforms in your experimental system. If AC2 is present and activated, you may observe an increase in cAMP levels, which is contrary to the inhibitory effect on AC1.
Q4: Does this compound have any known off-target effects on other protein families, such as kinases or GPCRs?
A4: Based on publicly available information, the characterization of this compound's off-target effects has been primarily focused on the adenylyl cyclase family. There is no published data from broad off-target screening panels (e.g., kinase or receptor panels) for this compound. Therefore, off-target effects on other protein families cannot be ruled out and should be considered when interpreting experimental results.
Q5: Are there any known effects of this compound on μ-opioid receptor (MOR) signaling?
A5: Yes, this compound has been shown to enhance the inhibition of AC1 mediated by the μ-opioid receptor (MOR).[2] This suggests a potential for synergistic or complex interactions in systems where both AC1 and MOR are active.
Q6: What is the in vivo safety and tolerability profile of this compound?
A6: In preclinical mouse models, this compound has been shown to relieve pain without causing analgesic tolerance after chronic dosing.[3] Pharmacokinetic studies in mice have shown that after subcutaneous injection, this compound reduces cAMP concentration in the dorsal root ganglia but is not detectable in the brain.[3] This suggests a limited potential for centrally-mediated side effects.
Data on Off-Target Effects
The following table summarizes the known effects of this compound on various adenylyl cyclase isoforms.
| Target | Effect | Reported Value/Observation | Reference |
| Adenylyl Cyclase 1 (AC1) | Inhibition | IC50 = 2.3 μM | [1] |
| Adenylyl Cyclase 2 (AC2) | Potentiation | Potentiates PMA-stimulated cAMP production | [1][2] |
| Adenylyl Cyclase 5 (AC5) | Potentiation (modest) | Not quantified | [2] |
| Adenylyl Cyclase 6 (AC6) | Potentiation (modest) | Not quantified | [2] |
| Adenylyl Cyclase 8 (AC8) | No significant activity | No significant inhibition observed | [4] |
| Other AC isoforms | No significant activity | Tested against all membrane-bound isoforms with no significant inhibition reported | [2] |
Experimental Protocols
Protocol for Determining Adenylyl Cyclase Isoform Selectivity
This protocol is a generalized summary based on the methodology described for characterizing this compound's selectivity against different adenylyl cyclase isoforms.
Objective: To determine the inhibitory or potentiating effect of this compound on the activity of various adenylyl cyclase isoforms.
Materials:
-
HEK293 cells stably expressing individual adenylyl cyclase isoforms (e.g., HEK-AC1, HEK-AC2, etc.)
-
Cell culture reagents
-
This compound
-
Adenylyl cyclase activators (e.g., Forskolin, Isoproterenol, Phorbol 12-myristate 13-acetate (PMA))
-
cAMP assay kit (e.g., LANCE cAMP kit)
-
Plate reader compatible with the cAMP assay
Methodology:
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the adenylyl cyclase isoform of interest in appropriate media.
-
Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in a suitable vehicle (e.g., DMSO).
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).
-
-
Adenylyl Cyclase Stimulation:
-
Add the appropriate adenylyl cyclase activator to the wells. The choice of activator will depend on the isoform being tested (e.g., Forskolin for most isoforms, PMA for AC2).
-
Incubate for a specified time to allow for cAMP production (e.g., 15-30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the cAMP levels to a control (e.g., vehicle-treated, stimulated cells).
-
For inhibitory effects, calculate the IC50 value by fitting the data to a dose-response curve.
-
For potentiating effects, express the data as a percentage increase in cAMP production compared to the activator alone.
-
Visualizations
Caption: Signaling pathway of this compound's inhibitory action on AC1.
Caption: Experimental workflow for assessing this compound selectivity.
Caption: Logical relationship of this compound's known and potential off-target effects.
References
- 1. atlasofscience.org [atlasofscience.org]
- 2. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of a Pyrimidinone Series for Selective Inhibition of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
ST034307 experimental controls and best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ST034307, a selective inhibitor of adenylyl cyclase 1 (AC1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of type 1 adenylyl cyclase (AC1).[1][2][3] It directly inhibits AC1 activity, thereby reducing the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1][4] Its selectivity is a key feature, as it does not significantly inhibit other membrane-bound AC isoforms, including the closely related AC8, which can help avoid potential side effects like memory impairment.[1]
Q2: What is the recommended solvent and storage for this compound?
A2: For in vitro experiments, this compound can be dissolved in DMSO (e.g., to a stock concentration of 10 mM).[3] For in vivo studies in mice, it has been dissolved in a vehicle of 10% β-cyclodextrin with 5% DMSO in saline.[5] Stock solutions should be stored at -20°C for up to one year or -80°C for up to two years.[2]
Q3: What are the key applications of this compound?
A3: this compound is primarily used as a research tool to study the role of AC1 in various physiological processes. It has been shown to be an effective analgesic agent in mouse models of inflammatory and visceral pain.[1][4][6] Additionally, it has been investigated for its potential to reduce the effects of opioid dependence.[1]
Q4: Does this compound cross the blood-brain barrier?
A4: Following subcutaneous injections in mice, this compound was not detected in the brain, suggesting it does not readily cross the blood-brain barrier.[4][6] However, it does cause a reduction in cAMP concentration in the dorsal root ganglia (DRG).[4][6] For experiments requiring central nervous system activity, direct administration methods like intrathecal or intracerebroventricular injections would be necessary.[4]
Troubleshooting Guide
Issue 1: Inconsistent or no inhibitory effect on cAMP production in cell-based assays.
-
Question: I am not observing the expected decrease in cAMP levels after treating my AC1-expressing cells with this compound. What could be the reason?
-
Answer:
-
Cellular Context: Ensure your cells endogenously express AC1 or have been successfully transfected to express AC1. This compound shows no significant effects in wild-type HEK cells that do not have AC1 expression.[2]
-
AC1 Activation: AC1 is a Ca2+/calmodulin-stimulated enzyme. You must stimulate the enzyme to measure inhibition. Co-treatment with an AC1 activator like forskolin, isoproterenol, or a calcium ionophore (e.g., A23187) is necessary to induce cAMP production that can then be inhibited.[2][7][8]
-
Compound Integrity: Verify the integrity and concentration of your this compound stock. Improper storage may lead to degradation.
-
Assay Sensitivity: Ensure your cAMP detection assay is sensitive enough to measure the changes in your experimental system.
-
Issue 2: Lack of analgesic effect in animal models.
-
Question: My in vivo pain model is not showing any analgesic response to this compound administration. What should I check?
-
Answer:
-
Route of Administration and Dose: this compound has shown efficacy in mice with subcutaneous or intrathecal injections.[4][7] The effective dose can be very low; for instance, in a mouse model of inflammatory pain, the ED50 was estimated to be 0.28 µg.[7][8] Review your dosing and administration route to ensure they are appropriate for your model.
-
Vehicle Formulation: this compound has limited solubility in aqueous solutions. A vehicle such as 10% β-cyclodextrin with 5% DMSO in saline has been used successfully.[5] Ensure the compound is fully dissolved.
-
Confirmation of Target Engagement: To confirm that the lack of effect is not due to a failure of this compound to inhibit AC1 in vivo, you can use a positive control. Co-injection of the non-selective AC activator forskolin has been shown to completely inhibit the analgesic response of this compound.[7]
-
Pain Model Specificity: this compound has been effective in models of inflammatory and visceral pain.[4][6] Its efficacy in other pain modalities, such as acute nociception, may be limited.[4]
-
Experimental Controls and Best Practices
To ensure robust and reproducible results when working with this compound, the following experimental controls are recommended:
-
Vehicle Control: Always include a group of cells or animals treated with the vehicle used to dissolve this compound. This accounts for any effects of the solvent itself.[4]
-
Positive Control: In pain studies, a known analgesic like morphine can be used as a positive control to validate the experimental model.[4][9]
-
AC Isoform Selectivity Panel: To confirm the selectivity of this compound in your system, test its effect on cells expressing other AC isoforms (AC2-AC9), particularly the closely related AC8.[1] this compound has been observed to potentiate AC2 activity.[7]
-
Target Validation with Knockout Models: If available, using AC1 knockout mice is the gold standard for confirming that the observed effects of this compound are mediated through AC1 inhibition.[9]
-
Rescue Experiment: To demonstrate that the effects of this compound are due to AC inhibition, a "rescue" experiment can be performed. The non-selective AC activator forskolin can be co-administered to "override" the inhibition by this compound and restore cAMP levels or reverse the physiological effect (e.g., analgesia).[7]
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| IC50 | 2.3 µM | A23187-stimulated cAMP accumulation in HEK293 cells transfected with AC1 | [2][3][8] |
| ED50 | 0.28 µg | Analgesia in a mouse model of CFA-induced inflammatory pain | [7][8] |
| Inhibition of Stimulated AC1 Activity | ~30% | Inhibition of forskolin-, Gαs-, and calmodulin-stimulated AC1 activity in cellular membranes | [7] |
| In Vivo cAMP Reduction | ~10% | Reduction in cAMP concentration in mouse Dorsal Root Ganglia (DRG) after 10 mg/kg subcutaneous injection | [4] |
| Plasma Concentration (Mouse) | 1.82 (±0.39) µM | Peak plasma concentration 60 minutes after a 10 mg/kg subcutaneous injection | [4] |
Key Experimental Protocols
1. In Vitro AC1 Inhibition Assay in HEK293 Cells
-
Objective: To determine the inhibitory effect of this compound on AC1 activity in a cellular context.
-
Methodology:
-
Cell Culture: Culture HEK293 cells stably transfected with AC1 (HEK-AC1 cells).
-
Pre-treatment: Incubate HEK-AC1 cells with varying concentrations of this compound (or vehicle control) for 30 minutes at room temperature. A typical concentration range would be 0.1 to 100 µM.
-
Stimulation: Add an AC1 activator. This can be:
-
A calcium ionophore like A23187.
-
Forskolin (a general adenylyl cyclase activator).
-
An agonist for a Gs-coupled receptor expressed in the cells (e.g., isoproterenol).
-
-
Incubation: Incubate for the appropriate time to allow for cAMP accumulation (e.g., 10-30 minutes).
-
Lysis and Quantification: Lyse the cells and quantify intracellular cAMP levels using a commercially available kit (e.g., ELISA or HTRF-based assay).
-
Data Analysis: Normalize cAMP levels to a control (e.g., protein concentration) and calculate the percent inhibition at each this compound concentration to determine the IC50 value.
-
2. Mouse Model of Inflammatory Pain (CFA-Induced)
-
Objective: To assess the analgesic properties of this compound in a model of chronic inflammatory pain.
-
Methodology:
-
Induction of Inflammation: Induce inflammation by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw of the mouse.
-
Acclimation and Baseline: Allow several days for inflammation and hypersensitivity to develop. Acclimate the mice to the testing apparatus and measure baseline pain responses (e.g., mechanical allodynia using von Frey filaments).
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intrathecal or subcutaneous injection). Include a positive control group (e.g., morphine).
-
Behavioral Testing: At various time points after drug administration (e.g., 30, 60, 90 minutes), re-assess the pain response. The endpoint is typically a reduction in hypersensitivity, indicated by an increased paw withdrawal threshold.
-
Data Analysis: Compare the paw withdrawal thresholds of the this compound-treated group to the vehicle and positive control groups. An ED50 value can be calculated from a dose-response curve.
-
Visualizations
Caption: Mechanism of this compound action on the AC1 signaling pathway.
Caption: General experimental workflow for in vivo pain models using this compound.
Caption: Troubleshooting logic for a lack of in vivo effect with this compound.
References
- 1. atlasofscience.org [atlasofscience.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | AC1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Reduced activity of adenylyl cyclase 1 attenuates morphine induced hyperalgesia and inflammatory pain in mice [frontiersin.org]
- 6. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
ST034307 pharmacokinetic challenges and solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving ST034307.
Frequently Asked Questions (FAQs)
General
-
What is this compound? this compound is a selective small-molecule inhibitor of adenylyl cyclase 1 (AC1). [1][2][3]It has demonstrated analgesic properties in preclinical mouse models of inflammatory and visceral pain. [1][4]
-
What is the mechanism of action of this compound? this compound selectively inhibits AC1, an enzyme responsible for converting ATP to cyclic AMP (cAMP). [5]It has been shown to inhibit Ca2+/calmodulin-stimulated cAMP accumulation in hippocampal homogenates. The compound also enhances the μ-opioid receptor (MOR)-mediated inhibition of AC1. [1] Pharmacokinetics
-
What is the pharmacokinetic profile of this compound in mice? Following a single 10 mg/kg subcutaneous injection in mice, the plasma concentration of this compound peaks at 60 minutes. [4]
-
Does this compound cross the blood-brain barrier? this compound was not detectable in the brains of mice after subcutaneous injection, suggesting it is restricted to the periphery. [2][4]However, it does cause a significant reduction in cAMP concentration in the dorsal root ganglia. [2][4] Formulation and Solubility
-
How should I prepare this compound for in vivo experiments? A common vehicle for this compound consists of a 1:1:8 ratio of dimethyl sulfoxide (DMSO), Tween 80, and milli-Q water. The recommended procedure is to first dissolve this compound in DMSO with sonication, then add Tween 80 and vortex, and finally add warm milli-Q water with immediate vortexing before injection. [4]
-
Are there any known solubility issues with this compound? Yes, solubility issues have been reported, which can limit the administration of higher doses in chronic studies. [4]For instance, a 30 mg/kg dose was the highest achievable for chronic daily injections in one study due to solubility constraints. [4]
Troubleshooting Guides
Inconsistent Results in Pain Models
-
Q: My results in the formalin-induced pain model are highly variable. What could be the cause?
-
A1: Improper drug formulation. Ensure this compound is fully dissolved. Incomplete solubilization can lead to inconsistent dosing. Follow the recommended formulation protocol carefully, including the use of sonication and vortexing. [4] * A2: Animal handling and stress. Excessive handling or stress can influence pain perception in animals. Ensure all animals are properly acclimated to the experimental conditions and that injections are administered consistently.
-
A3: Timing of administration. The timing of this compound administration relative to the formalin injection is critical. Ensure this is consistent across all experimental groups.
-
-
Q: this compound is not showing efficacy in my visceral pain model.
-
A1: Suboptimal dose. The effective dose can vary between different pain models. Consider performing a dose-response study to determine the optimal dose for your specific model. ED50 values in an acetic acid-induced writhing model were found to be 0.92 mg/kg. [4] * A2: Route of administration. The route of administration can significantly impact drug exposure and efficacy. Subcutaneous injection has been shown to be effective in preclinical models. [4] cAMP Assay Issues
-
-
Q: I am not observing a decrease in cAMP levels after treating cells with this compound.
-
A1: Inappropriate cell line. Ensure your cell line expresses adenylyl cyclase 1 (AC1), as this compound is a selective inhibitor of this isoform. [1] * A2: Incorrect assay conditions. The method of stimulating AC1 activity (e.g., with forskolin or a Gs-coupled receptor agonist) can influence the inhibitory effect of this compound. [1]Optimize the concentration of the stimulating agent and the incubation time with this compound.
-
A3: Low compound potency in vitro. While effective in vivo, one study noted that this compound had a modest but significant inhibitory effect in studies using cellular membranes. [1]Ensure your assay has sufficient sensitivity to detect this level of inhibition.
-
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Conditions |
| Time to Peak Plasma Concentration (Tmax) | 60 minutes | Single 10 mg/kg subcutaneous injection [4] |
| Peak Plasma Concentration (Cmax) | 1.82 (±0.39) µM | Single 10 mg/kg subcutaneous injection [4] |
| Brain Penetration | Not Detected | Following subcutaneous injection [4] |
| Lowest Limit of Quantitation (LLOQ) - Plasma | 10 ng/mL (34 nM) | HPLC-tandem mass spectroscopy [4] |
| Lowest Limit of Quantitation (LLOQ) - Brain | 6 ng/mL (20 nM) | HPLC-tandem mass spectroscopy [4] |
Table 2: In Vivo Efficacy of this compound in Mouse Pain Models
| Pain Model | Endpoint | Effective Dose / ED50 |
| Formalin-Induced Inflammatory Pain | Reduced paw licking | Dose-dependent reduction [4] |
| Acetic Acid-Induced Visceral Pain | Reduced abdominal constrictions | ED50 = 0.92 mg/kg [4] |
| Lactic Acid-Depressed Nesting Behavior | Increased nesting behavior | Significant increase at 3, 10, and 30 mg/kg [4] |
Experimental Protocols
Pharmacokinetic Analysis of this compound in Mouse Plasma and Brain
-
Sample Collection:
-
Administer this compound to male C57BL/6J mice via a single subcutaneous injection (e.g., 10 mg/kg). [4] * At designated time points (e.g., 5, 25, 45, 60, 120, and 240 minutes post-injection), humanely euthanize the mice. [4] * Collect blood and brain samples immediately. [4] * Centrifuge the blood to separate the plasma and store it at -80°C. [4] * Homogenize the brain samples with water to create a slurry. [4]
-
-
Sample Extraction:
-
Extract this compound from the plasma and brain slurry using solid-supported liquid-liquid extraction cartridges. [4]
-
-
Analysis:
-
Assay the resultant extract for this compound concentration using tandem mass spectroscopy coupled to HPLC. [4] In Vivo Visceral Pain Model (Acetic Acid-Induced Writhing)
-
-
Animal Acclimation:
-
Acclimate male mice to the testing environment.
-
-
Drug Administration:
-
Administer this compound or vehicle control subcutaneously.
-
-
Induction of Pain:
-
After a predetermined time (e.g., 30 minutes), inject 0.75% acetic acid intraperitoneally (10 µL/g). [4]
-
-
Observation:
-
Immediately after the acetic acid injection, place the mice in observation cylinders.
-
Count the number of abdominal constrictions (writhes) in 5-minute intervals for a total of 30 minutes. [4]
-
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for pharmacokinetic analysis.
References
- 1. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Collection - A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - Frontiers in Pharmacology - Figshare [figshare.com]
- 4. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Validating ST034307 Selectivity for Adenylyl Cyclase 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ST034307, a selective inhibitor of adenylyl cyclase 1 (AC1), with other relevant compounds. The information presented is supported by experimental data to validate its selectivity profile, offering valuable insights for researchers in pain, neuroscience, and drug discovery.
Introduction to this compound
This compound is a small molecule inhibitor of adenylyl cyclase 1 (AC1), an enzyme crucial for neuronal signaling and implicated in chronic pain and opioid dependence. Its selectivity for AC1 over other adenylyl cyclase isoforms is a key attribute, potentially minimizing off-target effects. This guide delves into the experimental evidence supporting this selectivity.
Comparative Selectivity of AC1 Inhibitors
The following table summarizes the inhibitory activity of this compound and other compounds against various adenylyl cyclase (AC) isoforms. The data highlights the superior selectivity of this compound for AC1.
| Compound | AC1 IC₅₀ (µM) | Selectivity Profile across other AC Isoforms (AC2-AC9) |
| This compound | 2.3 | No detectable inhibition of other AC isoforms. At higher concentrations (30 µM), potentiation of AC2, AC5, and AC6 has been observed. Specifically, no inhibition of AC8 was seen at concentrations up to 30 µM. |
| NB001 | ~10 | Reported as a selective AC1 inhibitor, but does not directly inhibit AC1 in in-vitro membrane assays, suggesting an indirect mechanism of action. |
| AC1-IN-38 | 0.54 | Data on full isoform selectivity is limited. |
| CB-6673567 | 77 | Data on full isoform selectivity is limited. |
| CB-7921220 | Data not available | Data on full isoform selectivity is limited. |
Signaling Pathway of Adenylyl Cyclase 1
Adenylyl cyclase 1 is a key enzyme in the cAMP signaling cascade. The following diagram illustrates its position and regulation.
Experimental Protocols
The selectivity of this compound has been validated through various experimental procedures. Below are detailed methodologies for key assays.
Protocol 1: Intracellular cAMP Accumulation Assay in HEK293 Cells
This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) within living cells that are engineered to express a specific adenylyl cyclase isoform.
Experimental Workflow:
Methodology:
-
Cell Culture and Plating:
-
Human Embryonic Kidney (HEK293) cells stably or transiently expressing the adenylyl cyclase isoform of interest (e.g., AC1, AC2, etc.) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.
-
Cells are seeded into 96-well plates at a density of 50,000 cells per well and incubated overnight to allow for attachment.
-
-
Compound Treatment:
-
The culture medium is removed, and cells are washed with a serum-free medium.
-
Cells are then pre-incubated with varying concentrations of this compound or a comparator compound for 15-30 minutes at 37°C.
-
-
**Adenylyl Cyclase
A Head-to-Head Comparison: The Analgesic Tolerance Profiles of ST034307 and Opioids
For researchers, scientists, and drug development professionals, the quest for potent analgesics with a diminished capacity for tolerance remains a paramount challenge. This guide provides an objective comparison of the novel analgesic compound ST034307 and traditional opioids, with a focus on the critical aspect of analgesic tolerance. The information presented herein is supported by experimental data to facilitate an informed assessment of their respective therapeutic potentials.
Executive Summary
Chronic opioid use is notoriously associated with the development of analgesic tolerance, necessitating dose escalation and increasing the risk of adverse effects. In stark contrast, preclinical evidence strongly suggests that this compound, a selective inhibitor of adenylyl cyclase 1 (AC1), provides sustained analgesic efficacy without the development of tolerance. This key difference stems from their distinct mechanisms of action. While opioids modulate pain perception through G-protein coupled receptors, leading to cellular adaptations that underpin tolerance, this compound targets a downstream signaling molecule, AC1, a mechanism that does not appear to engage these tolerance-inducing pathways.
Mechanism of Action and Tolerance Profile
This compound: A Novel Approach to Pain Management
This compound is a selective small molecule inhibitor of type 1 adenylyl cyclase (AC1).[1][2] AC1 is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling cascade, which is involved in neuronal sensitization and pain perception. By inhibiting AC1, this compound reduces cAMP production in relevant neurons, thereby dampening pain signals.[2][3] This mechanism is fundamentally different from that of opioids and does not appear to trigger the cellular adaptations that lead to tolerance. Studies have shown that chronic administration of this compound does not result in a decrease in its analgesic effect.[4][5][6]
Opioids: The Double-Edged Sword of Analgesia
Opioids, such as morphine, exert their analgesic effects by activating G-protein coupled opioid receptors, primarily the µ-opioid receptor (MOR).[7] This activation leads to an inhibition of adenylyl cyclase, reducing cAMP levels, and modulating ion channel activity to decrease neuronal excitability.[8] However, prolonged activation of opioid receptors initiates a cascade of adaptive changes, including receptor desensitization, downregulation, and the uncoupling of G-proteins.[7][8][9] These cellular adjustments are the molecular basis of analgesic tolerance, where progressively higher doses of the opioid are required to achieve the same level of pain relief.[8][10]
Comparative Efficacy and Tolerance: Experimental Data
The following tables summarize the quantitative data from preclinical studies in mice, comparing the analgesic efficacy and tolerance development of this compound and morphine in two standard pain models.
Table 1: Analgesic Efficacy in the Formalin-Induced Inflammatory Pain Model
| Compound | Phase II (Inflammatory Pain) ED₅₀ (mg/kg) |
| This compound | 6.88[3] |
| Morphine | 1.67[3] |
ED₅₀ represents the dose required to produce 50% of the maximum analgesic effect.
Table 2: Analgesic Efficacy in the Acetic Acid-Induced Visceral Pain Model
| Compound | ED₅₀ (mg/kg) |
| This compound | 0.92[3] |
| Morphine | 0.89[3] |
Table 3: Analgesic Tolerance Following Chronic Administration (Acetic Acid Writhing Test)
| Compound | Analgesic Effect After 8 Days of Daily Dosing |
| This compound (30 mg/kg/day) | No significant change in efficacy[4] |
| Morphine (100 mg/kg/day) | Marked reduction in analgesic efficacy[4] |
Experimental Protocols
Formalin-Induced Inflammatory Pain Test in Mice
This model assesses analgesic activity in response to a persistent inflammatory pain stimulus.
-
Animals: Male mice are used for the experiments.
-
Acclimatization: Animals are habituated to the testing environment to minimize stress-induced variability.
-
Drug Administration: this compound, morphine, or a vehicle control is administered to the mice, typically via subcutaneous or intraperitoneal injection, at predetermined times before the formalin injection.
-
Formalin Injection: A dilute solution of formalin (typically 2.5% in saline) is injected into the plantar surface of one of the hind paws.[1]
-
Observation: Immediately following the injection, the animal is placed in an observation chamber. The amount of time the animal spends licking or biting the injected paw is recorded. The observation period is biphasic:
-
Data Analysis: The total time spent licking or biting the paw during each phase is quantified and compared between treatment groups to determine the analgesic effect.
Acetic Acid-Induced Writhing Test in Mice
This model is used to evaluate peripherally acting analgesics by inducing visceral pain.
-
Animals: Male mice are typically used.[13]
-
Fasting: Animals may be fasted for a few hours before the experiment to ensure consistent drug absorption.
-
Drug Administration: The test compound (this compound or morphine) or a vehicle is administered, usually orally or via injection, at a specific time before the acetic acid injection.[14]
-
Acetic Acid Injection: A solution of acetic acid (typically 0.6-1% in saline) is injected intraperitoneally.[14][15][16]
-
Observation: Following the injection, the mice are placed in an observation chamber, and the number of "writhes" is counted over a defined period (e.g., 20-30 minutes). A writhe is a characteristic stretching behavior of the abdomen and hind limbs.[14][17]
-
Data Analysis: The total number of writhes is compared between the drug-treated groups and the control group. A reduction in the number of writhes indicates an analgesic effect.
Signaling Pathways and Experimental Workflow
Conclusion
The preclinical data strongly indicate that this compound offers a significant advantage over traditional opioids by providing effective analgesia without the development of tolerance. Its novel mechanism of action, targeting AC1, circumvents the cellular adaptations responsible for the waning efficacy of opioids with chronic use. While further research, including clinical trials, is necessary to fully elucidate the therapeutic potential of this compound in humans, it represents a promising new class of analgesic agents that could address one of the most significant limitations of current pain management strategies. The lack of tolerance development suggests that this compound could provide sustained pain relief for chronic conditions without the need for dose escalation and the associated increase in adverse effects.
References
- 1. researchgate.net [researchgate.net]
- 2. One moment, please... [atlasofscience.org]
- 3. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance [frontiersin.org]
- 5. Collection - A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - Frontiers in Pharmacology - Figshare [figshare.com]
- 6. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Analysis of opioid efficacy, tolerance, addiction and dependence from cell culture to human - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pcssnow.org [pcssnow.org]
- 11. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 12. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 13. EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING ACETIC ACID INDUCED WRITHING TEST IN EXPERIMENTAL ANIMALS | Research SOP [researchsop.com]
- 14. rjptsimlab.com [rjptsimlab.com]
- 15. 2.11. Analgesic Activity Test Using Acetic Acid-Induced Writhing Test [bio-protocol.org]
- 16. sid.ir [sid.ir]
- 17. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
ST034307 vs. Forskolin: A Comparative Guide on cAMP Level Modulation
For researchers, scientists, and drug development professionals, understanding the nuanced effects of chemical compounds on intracellular signaling pathways is paramount. This guide provides a detailed comparison of ST034307 and forskolin, two compounds with opposing effects on cyclic adenosine monophosphate (cAMP) levels, a critical second messenger in numerous biological processes.
Executive Summary
Mechanism of Action
This compound: The Selective Inhibitor
This compound acts as a selective inhibitor of adenylyl cyclase type 1 (AC1). Adenylyl cyclases are a family of enzymes responsible for the conversion of adenosine triphosphate (ATP) to cAMP. By selectively targeting the AC1 isoform, this compound can reduce cAMP production in response to stimuli that activate this specific isoform, such as calcium/calmodulin. This selectivity makes it a valuable tool for dissecting the specific roles of AC1 in cellular signaling.
Forskolin: The General Activator
Forskolin, a diterpene isolated from the plant Coleus forskohlii, directly activates most isoforms of adenylyl cyclase.[1] Its non-selective nature leads to a broad and robust increase in intracellular cAMP levels across a wide range of cell types.[2] This property has established forskolin as a standard positive control in research for stimulating cAMP production and studying its downstream effects.
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways affected by this compound and forskolin.
Quantitative Data Comparison
Direct quantitative comparisons of the effect of this compound on basal cAMP levels versus the stimulatory effect of forskolin in the same experimental system are limited in the available literature. However, data on the inhibitory effect of this compound on stimulated cAMP levels and in vivo effects provide valuable insights.
Table 1: Summary of Effects on cAMP Levels
| Compound | Mechanism of Action | Expected Effect on cAMP |
| This compound | Selective inhibitor of adenylyl cyclase 1 (AC1) | Decrease |
| Forskolin | General activator of most adenylyl cyclase isoforms | Increase |
Table 2: In Vivo Effect of this compound on cAMP Levels
A study in mice demonstrated that a subcutaneous injection of this compound can lead to a reduction in cAMP concentration in the dorsal root ganglia (DRG), a site where AC1 is expressed.[3]
| Treatment | Tissue | Change in cAMP Concentration |
| This compound (10 mg/kg, s.c.) | Mouse Dorsal Root Ganglia (DRG) | ~10% reduction compared to vehicle |
Note: This in vivo experiment did not include a direct comparison with forskolin.
Experimental Protocols
Measuring changes in intracellular cAMP levels is crucial for evaluating the effects of compounds like this compound and forskolin. Below is a generalized protocol for a cell-based cAMP assay using a competitive immunoassay with fluorescence detection.
Objective: To quantify the intracellular cAMP concentration in cultured cells following treatment with this compound and forskolin.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)
-
Cell lysis buffer
-
cAMP assay kit (e.g., fluorescence-based competitive immunoassay)
-
384-well microplate
-
Plate reader capable of fluorescence detection
Experimental Workflow Diagram
Detailed Procedure:
-
Cell Seeding:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS.
-
Trypsinize and resuspend cells to the desired concentration.
-
Seed the cells into a 384-well microplate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
-
Compound Preparation:
-
Prepare stock solutions of this compound and forskolin in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, prepare serial dilutions of the compounds in an appropriate assay buffer containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).
-
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Add the prepared treatment solutions to the respective wells (e.g., vehicle, this compound alone, forskolin alone, and this compound in combination with forskolin).
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
-
Cell Lysis:
-
After incubation, add cell lysis buffer to each well as per the assay kit's instructions.
-
Agitate the plate gently to ensure complete cell lysis.
-
-
cAMP Measurement:
-
Perform the cAMP competitive immunoassay according to the manufacturer's protocol. This typically involves adding a labeled cAMP tracer and a specific anti-cAMP antibody. The amount of labeled cAMP bound to the antibody is inversely proportional to the amount of cAMP in the cell lysate.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence signal using a microplate reader.
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in each sample by interpolating from the standard curve.
-
Compare the cAMP levels across the different treatment groups.
-
Conclusion
This compound and forskolin represent two sides of the coin in the study of cAMP signaling. This compound's selective inhibition of AC1 allows for the targeted investigation of this specific isoform's role in cellular processes, with an expected outcome of decreased cAMP levels. Conversely, forskolin's broad activation of adenylyl cyclases provides a robust method for inducing a general increase in cAMP. The choice between these two compounds will depend entirely on the specific research question being addressed. For dissecting the physiological functions of AC1, this compound is an invaluable tool. For studies requiring a general and potent elevation of cAMP, forskolin remains the gold standard. Future studies directly comparing the quantitative effects of these two compounds on basal and stimulated cAMP levels within the same cellular context would be highly beneficial to the research community.
References
- 1. Forskolin, an Adenylcyclase/cAMP/CREB Signaling Activator Restoring Myelin-Associated Oligodendrocyte Destruction in Experimental Ethidium Bromide Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forskolin-inducible cAMP Pathway Negatively Regulates T-cell Proliferation by Uncoupling the Interleukin-2 Receptor Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Experimental Findings for ST034307: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental findings related to ST034307, a selective inhibitor of adenylyl cyclase 1 (AC1). It is designed to help researchers understand and potentially replicate key experiments by offering a side-by-side comparison with relevant alternatives and detailing the methodologies involved.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its comparators.
| Compound | Assay | Cell Type/Model | Parameter | Value | Citation |
| This compound | AC1 Inhibition | HEK-AC1 cells | IC50 | 2.3 µM (95% CI = 1.2 to 4.5 µM) | [1] |
| This compound | Inflammatory Pain | CFA-induced mouse model | ED50 (intrathecal) | 0.28 µg (95% CI = 0.13 – 0.43) | [1] |
| NB001 | AC1 Inhibition | Mouse anterior cingulate cortex (ACC) slices | IC50 | 5.1 µM | |
| Forskolin | Adenylyl Cyclase Activation | Type I adenylyl cyclase | EC50 | 0.5 µM | |
| DAMGO | µ-opioid receptor agonist | C6 glial cells expressing µ-opioid receptor | EC50 (cAMP inhibition) | 18 nM |
Table 1: In Vitro and In Vivo Potency of this compound and Comparators. This table highlights the inhibitory and analgesic potency of this compound. For comparison, the potency of another AC1 inhibitor (NB001), a general adenylyl cyclase activator (Forskolin), and a µ-opioid receptor agonist (DAMGO) are provided.
| Compound | Adenylyl Cyclase Isoform | Effect | Citation |
| This compound | AC1 | Inhibition | [1] |
| AC2 | Potentiation (PMA-stimulated) | [1] | |
| AC3, AC4, AC7, AC9 | No significant effect | [1] | |
| AC5, AC6 | Small potentiation (forskolin-stimulated) | [1] | |
| AC8 | No significant inhibition (up to 30 µM) | [1] | |
| NB001 | AC1 | Inhibition | |
| AC8 | ~10-fold less inhibition than AC1 | [1] |
Table 2: Selectivity Profile of this compound Against Membrane-Bound Adenylyl Cyclase Isoforms. This table demonstrates the high selectivity of this compound for AC1 over other AC isoforms, a critical feature for minimizing off-target effects.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication of the published findings.
Adenylyl Cyclase Activity Assay in HEK293 Cells
This protocol is used to determine the inhibitory effect of compounds on adenylyl cyclase activity in a cellular context.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing a specific adenylyl cyclase isoform (e.g., HEK-AC1) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
cAMP Accumulation Assay:
-
Cells are seeded in 24-well plates and grown to 80-90% confluency.
-
The growth medium is replaced with serum-free DMEM, and cells are incubated for 1 hour.
-
Cells are pre-incubated with the test compound (e.g., this compound) at various concentrations for 15 minutes.
-
Adenylyl cyclase is stimulated with an activator such as forskolin (e.g., 10 µM) or a receptor agonist (e.g., isoproterenol for Gs-coupled receptors) for 15 minutes at 37°C.
-
The reaction is stopped by aspirating the medium and adding 0.1 M HCl.
-
Cell lysates are collected, and cAMP levels are quantified using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
Data are normalized to the response of the activator alone (100%) and basal levels (0%) to calculate the percent inhibition and determine the IC50 value.
-
CFA-Induced Inflammatory Pain Model in Mice
This in vivo model is used to assess the analgesic properties of compounds in a model of persistent inflammatory pain.
-
Animal Model: Adult male C57BL/6 mice are used.
-
Induction of Inflammation:
-
A baseline measurement of mechanical sensitivity is taken using von Frey filaments.
-
Complete Freund's Adjuvant (CFA; 20 µL) is injected into the plantar surface of one hind paw to induce localized inflammation.
-
-
Drug Administration:
-
The test compound (e.g., this compound) or vehicle is administered via the desired route (e.g., intrathecal, intraperitoneal, or oral).
-
-
Behavioral Testing:
-
Mechanical allodynia is assessed at various time points after drug administration by measuring the paw withdrawal threshold to von Frey filaments. An increase in the withdrawal threshold indicates an analgesic effect.
-
The 50% withdrawal threshold is calculated using the up-down method.
-
The ED50 value is determined from the dose-response curve.
-
Acetic Acid-Induced Writhing Test in Mice
This model is used to evaluate the efficacy of analgesics against visceral pain.
-
Animal Model: Adult male mice are used.
-
Procedure:
-
Mice are pre-treated with the test compound or vehicle.
-
After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally (10 mL/kg).
-
Immediately after the injection, each mouse is placed in an individual observation chamber.
-
The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20 minutes).
-
The percentage of inhibition of writhing is calculated relative to the vehicle-treated group.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in the literature for this compound.
Figure 1: General Adenylyl Cyclase 1 (AC1) signaling pathway and the point of inhibition by this compound.
Figure 2: Crosstalk between the µ-opioid receptor (MOR) and AC1 signaling pathways.
Figure 3: Experimental workflow for the CFA-induced inflammatory pain model.
References
Safety Operating Guide
Personal protective equipment for handling ST034307
FOR RESEARCH USE ONLY. Not for use in humans.
This document provides crucial safety and logistical information for handling the selective adenylyl cyclase 1 (AC1) inhibitor, ST034307. Researchers, scientists, and drug development professionals should review this guide thoroughly to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
As the toxicological properties of this compound have not been fully investigated, it should be handled with care as a potentially hazardous substance.[1] Standard laboratory procedures for handling potent compounds should be strictly followed.
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. Gloves should be inspected before use and changed frequently. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust/aerosols are generated. | Minimizes inhalation of the compound. |
Physical and Chemical Properties
A summary of the key quantitative data for this compound is provided below for easy reference.
| Property | Value | Source |
| Molecular Weight | 297.95 g/mol | Tocris Bioscience |
| Purity | ≥98% (HPLC) | Tocris Bioscience |
| Solubility in DMSO | ≥ 16.67 mg/mL (55.95 mM) | MedchemExpress[2] |
| Solubility in Ethanol | 5.96 mg/mL (20 mM) | Tocris Bioscience |
| Appearance | Solid | MedchemExpress |
| CAS Number | 133406-29-8 | MedchemExpress, Tocris Bioscience |
Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Avoid generating dust or aerosols.[1]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store at -20°C for long-term storage.
-
Stock solutions should be stored at -80°C (up to 2 years) or -20°C (up to 1 year).[2]
-
Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Emergency Procedures
| Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | In case of contact, immediately wash skin with soap and copious amounts of water. Remove contaminated clothing. Get medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Wash out mouth with water provided person is conscious. Call a physician. |
Disposal Plan
Dispose of waste in accordance with local, state, and federal regulations. As this compound's environmental impact is not fully known, it should be treated as hazardous waste. Do not allow it to enter drains or waterways.[1]
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
Disclaimer: This information is provided for guidance only and is based on the best of our current knowledge. It is the responsibility of the user to conduct a thorough risk assessment before handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
